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  • Product: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
  • CAS: 89853-48-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile: Structure, Properties, and Synthesis

An Introduction to a Versatile Pyrazole Derivative 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a propanenitrile gr...

Author: BenchChem Technical Support Team. Date: March 2026

An Introduction to a Versatile Pyrazole Derivative

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a propanenitrile group at the 1-position of the nitrogen heterocycle. This molecule serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the nitrile group and the pyrazole ring offers multiple reactive sites for further chemical modifications, making it a versatile precursor for a diverse range of derivatives.

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed protocol for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

The chemical structure of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is characterized by a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms. A methyl group is attached to the carbon at position 4 of the pyrazole ring, and a 3-carbon chain with a terminal nitrile group is linked to the nitrogen atom at position 1.

Systematic IUPAC Name: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

CAS Number: 89853-48-5[1]

Molecular Formula: C₇H₉N₃[2]

Molecular Weight: 135.17 g/mol [2]

Caption: Chemical structure of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile are not extensively reported in publicly available literature. However, based on its chemical structure and data from related pyrazole derivatives, the following properties can be inferred. It is important to note that these are estimations and should be confirmed by experimental analysis.

PropertyValueSource/Justification
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar small molecule pyrazole derivatives.
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.The presence of the polar nitrile and pyrazole groups suggests some solubility in polar organic solvents.

Synthesis and Purification: The Cyanoethylation of 4-Methylpyrazole

The most direct and common method for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is the cyanoethylation of 4-methylpyrazole. This reaction is a specific type of Michael addition, where the N-H proton of the pyrazole ring is sufficiently acidic to be abstracted by a base, and the resulting pyrazolide anion acts as a nucleophile, attacking the β-carbon of acrylonitrile.

reagents 4-Methylpyrazole Acrylonitrile Base (e.g., Triton B) reaction Reaction Vessel (Stirring, Controlled Temp.) reagents->reaction 1. Charge Reagents workup Aqueous Workup (e.g., water/brine wash) reaction->workup 2. Quench Reaction extraction Organic Extraction (e.g., with DCM or EtOAc) workup->extraction 3. Phase Separation drying Drying (e.g., Na₂SO₄ or MgSO₄) extraction->drying 4. Remove Water purification Purification (e.g., Column Chromatography) drying->purification 5. Isolate Product product 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile purification->product 6. Final Product

Caption: Generalized workflow for the synthesis and purification of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Detailed Experimental Protocol

The following protocol is a representative procedure for the cyanoethylation of 4-methylpyrazole. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Materials:

  • 4-Methylpyrazole

  • Acrylonitrile

  • Triton B (40% in methanol) or another suitable base (e.g., sodium methoxide)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (1.0 equivalent).

    • Expertise & Experience: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for this specific transformation, it may not be strictly necessary. The choice of flask size should accommodate the reaction volume and allow for efficient stirring.

  • Addition of Base and Acrylonitrile: Add a catalytic amount of Triton B (e.g., 0.05-0.1 equivalents). Stir the mixture at room temperature for 10-15 minutes. To this mixture, add acrylonitrile (1.0-1.2 equivalents) dropwise over 15-30 minutes.

    • Expertise & Experience: Triton B is a strong base that effectively deprotonates the pyrazole. The catalytic amount is sufficient as the base is regenerated during the reaction cycle. The dropwise addition of acrylonitrile is crucial to control the exothermicity of the reaction and prevent polymerization of the acrylonitrile. An ice bath can be used to maintain a low temperature during the addition if a significant exotherm is observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methylpyrazole) is consumed.

    • Trustworthiness: TLC is an essential tool for reaction monitoring. A suitable solvent system (e.g., 1:1 Hexanes:EtOAc) should be developed to clearly separate the starting material and the product. The disappearance of the starting material spot is a reliable indicator of reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Expertise & Experience: The aqueous workup is designed to remove the basic catalyst and any water-soluble byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness: Thorough drying of the organic layer is critical to prevent water from interfering with subsequent purification steps and to obtain an accurate yield.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

    • Expertise & Experience: Column chromatography is a standard and effective method for purifying organic compounds. The choice of solvent system is determined by the polarity of the product and any impurities. The fractions containing the pure product, as identified by TLC, are collected and combined.

  • Final Product: Concentrate the combined pure fractions under reduced pressure to afford 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile as a purified product. The purity should be assessed by NMR spectroscopy.

Spectral Analysis

Technique Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z Assignment
¹H NMR ~7.5-7.8 ppm (s, 1H)~7.3-7.6 ppm (s, 1H)~4.2-4.5 ppm (t, 2H)~2.8-3.1 ppm (t, 2H)~2.0-2.3 ppm (s, 3H)Pyrazole C5-HPyrazole C3-H-N-CH₂ -CH₂-CN-N-CH₂-CH₂ -CN-CH₃
¹³C NMR ~138-142 ppm~128-132 ppm~117-120 ppm~105-110 ppm~48-52 ppm~18-22 ppm~8-12 ppmPyrazole C5Pyrazole C3-C N (Nitrile)Pyrazole C4-N-CH₂ -CH₂-CN-N-CH₂-CH₂ -CN-CH₃
IR (Infrared Spectroscopy) ~2240-2260 cm⁻¹C≡N stretch (nitrile)
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 136.087Calculated for C₇H₁₀N₃⁺

Applications in Research and Drug Development

While specific applications of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The pyrazole core is a well-known pharmacophore found in numerous drugs. The propanenitrile side chain can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.

Derivatives of similar pyrazole-propanenitrile structures have been investigated as inhibitors of various enzymes, including kinases, which are important targets in cancer and inflammatory diseases. For example, more complex molecules incorporating a substituted pyrazole-propanenitrile moiety are key components of Janus kinase (JAK) inhibitors used in the treatment of myelofibrosis and rheumatoid arthritis.[3]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is not widely available. However, based on the safety information for related pyrazole and nitrile-containing compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult a specific and verified Safety Data Sheet for this compound before handling.

Conclusion

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the cyanoethylation of 4-methylpyrazole is a straightforward and efficient process. While detailed physicochemical and toxicological data are not extensively published, its structural similarity to known bioactive molecules suggests it is a compound of interest for further research and development. The protocols and information provided in this guide are intended to serve as a foundation for researchers working with this and related compounds, with a strong emphasis on safe laboratory practices.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Technical Disclosure Commons. Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. (2023-10-03). [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. (2023-12-21). [Link]

  • Tarikogullari Dogan, A. H., et al. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model." Turkish Journal of Pharmaceutical Sciences, vol. 22, no. 1, 2025. [Link]

  • PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]

  • precisionFDA. 3-CYCLOPENTYL-3-(4-(7-(HYDROXYMETHYL)PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE, (3R)-. [Link]

  • SpectraBase. 3-((4Z)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile. [Link]

  • Zhang, Y., et al. "Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, vol. 64, no. 4, 2021, pp. 1966-1988. [Link]

  • Rajasekaran, A., and S. Thanuja. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, vol. 18, no. 1, 2006, pp. 1-10. [Link]

  • Thoreauchem. 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile-89853-48-5. [Link]

Sources

Exploratory

CAS number and molecular weight of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

High-Purity Building Blocks for Kinase Inhibitor Discovery Executive Summary In the landscape of modern medicinal chemistry, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 89853-48-5) serves as a critical aliphatic-het...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Building Blocks for Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 89853-48-5) serves as a critical aliphatic-heterocyclic linker. It functions primarily as a robust precursor for primary amines and carboxylic acids used in the synthesis of Janus Kinase (JAK) inhibitors and neuroprotective agents.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its synthesis via aza-Michael addition, its physicochemical behavior, and its strategic utility in drug development. Unlike the regioisomeric complexities found in 3-methylpyrazole derivatives, the 4-methyl analog offers a symmetric advantage, simplifying purification and structural validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data aggregates confirmed values and calculated descriptors essential for stoichiometric planning and analytical method development.

PropertyValue
CAS Number 89853-48-5
IUPAC Name 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
Molecular Weight 135.17 g/mol
Molecular Formula C₇H₉N₃
SMILES CC1=CN(CCC#N)N=C1
InChI Key HBWPBIVFCXQPCJ-UHFFFAOYSA-N
Physical State Pale yellow oil to low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa (Conj.[1][2][3][4][5] Acid) ~2.5 (Pyrazole nitrogen)

Synthetic Pathway: The Aza-Michael Addition

The most efficient route to 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is the base-catalyzed aza-Michael addition of 4-methylpyrazole to acrylonitrile.

Mechanistic Insight

The reaction relies on the nucleophilicity of the pyrazole nitrogen. Unlike 3-substituted pyrazoles, which suffer from tautomeric ambiguity leading to regioisomeric mixtures (1,3- vs 1,5-isomers), 4-methylpyrazole is symmetric . The tautomeric forms are identical, ensuring that alkylation at either nitrogen yields the distinct same product. This "symmetry advantage" significantly reduces downstream purification costs.

Reaction Mechanism Diagram

The following diagram illustrates the base-catalyzed activation and subsequent conjugate addition.

MichaelAddition Start 4-Methylpyrazole Base Base (DBU/Triton B) Deprotonation Start->Base pKa ~14 Inter Pyrazolide Anion (Nucleophile) Base->Inter Transition Enolate Intermediate Inter->Transition Attack on beta-carbon Acryl Acrylonitrile (Electrophile) Acryl->Transition Product 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Transition->Product Protonation

Figure 1: Aza-Michael addition mechanism showing the conversion of 4-methylpyrazole to the nitrile product.

Experimental Protocol

Objective: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile on a 10g scale.

Materials[3][4][6][7][10][11][12]
  • 4-Methylpyrazole (1.0 eq): 10.0 g (122 mmol)

  • Acrylonitrile (1.2 eq): 7.76 g (9.6 mL) [Caution: High Toxicity]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq): Catalytic base.

  • Acetonitrile (ACN): 50 mL (Solvent).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 4-methylpyrazole (10.0 g) and Acetonitrile (50 mL). Stir until dissolved.

  • Catalyst Addition: Add DBU (0.93 g, ~0.9 mL).

  • Addition of Electrophile: Add acrylonitrile (9.6 mL) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; use a water bath if temp exceeds 40°C.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylonitrile.

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with water (2 x 50 mL) and brine (50 mL) to remove DBU.

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude oil is often >95% pure. If necessary, purify via vacuum distillation (bp ~120°C @ 0.5 mmHg) or silica gel chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

Expert Insights (Causality)
  • Why DBU? While inorganic bases like K₂CO₃ work, DBU is soluble in organic solvents, creating a homogeneous phase that accelerates kinetics.

  • Excess Acrylonitrile: A 1.2 equivalent excess drives the equilibrium forward but is kept low to minimize polymerization of the acrylonitrile itself.

Analytical Characterization

Validation of the structure requires confirming the loss of the N-H proton and the appearance of the ethylene bridge.

TechniqueExpected Signal / FeatureInterpretation
¹H NMR (CDCl₃) δ 7.35 (s, 1H), 7.20 (s, 1H)Pyrazole C3-H and C5-H.
δ 4.35 (t, J=6.5 Hz, 2H)N-CH₂: Deshielded by aromatic ring.
δ 2.85 (t, J=6.5 Hz, 2H)CH₂-CN: Shielded, adjacent to nitrile.
δ 2.10 (s, 3H)C-CH₃: Methyl group on pyrazole ring.
¹³C NMR ~117 ppm (CN), ~139/128 ppm (Pyrazole C)Characteristic nitrile and aromatic carbons.
IR Spectroscopy ~2250 cm⁻¹ (Sharp)Nitrile (C≡N) stretch.
LC-MS (ESI+) m/z 136.1 [M+H]⁺Protonated molecular ion.

Applications in Drug Discovery

This nitrile is a "linchpin" intermediate. It allows researchers to install a pyrazole moiety (common in kinase inhibitors) while providing a handle (the nitrile) for further elaboration.

Functionalization Pathways
  • Reduction to Primary Amine: Hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) yields 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine , a key motif in constructing amide-linked libraries.

  • Hydrolysis to Carboxylic Acid: Acidic hydrolysis yields the propanoic acid derivative, suitable for coupling with amines.

  • Heterocycle Formation: The nitrile can be converted into tetrazoles or oxadiazoles, expanding the bioisostere space.

Derivatization Workflow Diagram

Applications Core 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile (CAS: 89853-48-5) Amine Primary Amine (Linker for Amides) Core->Amine LiAlH4 or H2/Ni Acid Carboxylic Acid (Peptide Coupling) Core->Acid HCl / H2O, Heat Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole NaN3 / ZnBr2 Drug JAK Inhibitors / Kinase Targets (e.g., Ruxolitinib Analogs) Amine->Drug Acid->Drug

Figure 2: Downstream synthetic utility of the nitrile core in medicinal chemistry.

Safety & Handling (SDS Summary)

  • Hazards: Acrylonitrile residues are highly toxic and carcinogenic. The product itself is an irritant.

  • GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Disposal: All waste streams containing nitriles must be treated as hazardous chemical waste.

References

  • Santa Cruz Biotechnology.[6] 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Product Data. Retrieved from

  • Thoreauchem.[7] Product Detail: CAS 89853-48-5.[7] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7023134 (Unmethylated Analog Reference). Retrieved from

  • BLD Pharm. 3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile Safety & Properties. Retrieved from

  • Lin, Q., et al. (2021).[3] Discovery of Pyrazolyl-Propanenitrile Derivatives as Selective TYK2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Foundational

Thermodynamic Stability of Pyrazole-Propanenitrile Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrazole-propanenitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous high-impact therapeutics, most notably the Janus kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-propanenitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous high-impact therapeutics, most notably the Janus kinase (JAK) inhibitors. Understanding the thermodynamic stability of these derivatives is not merely a regulatory requirement; it is a fundamental driver of formulation viability, bioavailability, and shelf-life. This whitepaper provides an in-depth mechanistic analysis of the solid-state thermodynamics, polymorphic behavior, and degradation kinetics of pyrazole-propanenitrile active pharmaceutical ingredients (APIs), accompanied by self-validating experimental protocols.

Structural Significance & The Thermodynamic Imperative

Pyrazole-propanenitrile derivatives are characterized by an electron-rich pyrazole ring conjugated with a flexible, electrophilic propanenitrile moiety. A prime example is 1, a first-in-class JAK1/JAK2 inhibitor[1].

During drug development, the thermodynamic stability of this scaffold dictates the selection of the final API form. An unstable polymorph or salt can undergo spontaneous phase transitions during milling, granulation, or storage, leading to unpredictable dissolution profiles and therapeutic failures. Therefore, mapping the thermodynamic energy landscape of these molecules is a critical path in preformulation.

Solid-State Thermodynamics and Polymorphism

The free base forms of pyrazole-propanenitrile derivatives often exhibit lower melting points and higher hygroscopicity. To shift the thermodynamic equilibrium toward a more stable crystalline state, these compounds are frequently formulated as salts (e.g., phosphates, oxalates, hemifumarates), which leverage strong ionic and hydrogen-bonding interactions to increase lattice energy.

  • Phosphate Salts: 2 demonstrates excellent thermal stability, with a melting point ranging from 186–190°C[2]. Differential Scanning Calorimetry (DSC) of its APO-I polymorph reveals a peak endotherm with an onset temperature of approximately 188°C and a peak maximum at 194°C[2].

  • Oxalate Salts: Alternative counterions yield distinct energy landscapes.3 exhibits unique thermal behaviors, characterized by sharp endotherms with onset temperatures at 170.2°C and 346.4°C, alongside an exotherm at 317.6°C[3].

  • Hydration States: The formation of hydrates, such as 4, introduces complex dehydration kinetics visible via Thermogravimetric Analysis (TGA) prior to the main melting event, contrasting sharply with the anhydrous free base[4].

Table 1: Thermal Properties of Selected Pyrazole-Propanenitrile API Forms
Compound FormPolymorph / HydrationMelting Onset (°C)Peak Max (°C)Thermal Stability Note
Ruxolitinib Phosphate APO-I (Anhydrous)~188.0194.0Highly stable at 20-25°C
Ruxolitinib Oxalate Anhydrous170.2-Exotherm observed at 317.6°C
Ruxolitinib Hemifumarate Form II (Hemihydrate)--Stable at 90°C for 10 days
Ruxolitinib Free Base Di-hydrate--Dehydrates prior to lattice melting

Protocol 1: Comprehensive Thermal Characterization (DSC/TGA)

Objective: To determine the thermodynamic stability, melting point, and phase transition enthalpies of pyrazole-propanenitrile polymorphs.

Causality & Logic: Utilizing a controlled heating rate (10°C/min) balances the resolution of closely spaced thermal events (like dehydration and melting) with signal sensitivity. A nitrogen purge is critical to displace oxygen, preventing exothermic oxidative degradation from masking endothermic phase transitions[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the API into a standard aluminum DSC pan. Crimp the pan to ensure optimal thermal contact between the sample and the sensor.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (e.g., TA Instruments DSC 250) using an indium standard to ensure temperature and enthalpy accuracy.

  • Purge Gas Configuration: Set the nitrogen purge gas flow rate to 50 mL/min for the sample chamber to maintain a strictly inert atmosphere.

  • Thermal Profiling (DSC): Equilibrate the sample at 25°C. Initiate a linear heating ramp of 10°C/min up to 350°C.

  • Mass Loss Profiling (TGA): Concurrently, place a 10.0 mg sample in a platinum TGA pan (e.g., TA Instruments TGA 550). Heat from 25°C to 120°C (or up to 350°C depending on the degradation profile) at 10°C/min to quantify volatile loss.

  • Data Integration: Calculate the onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ) by integrating the area under the primary endothermic peak.

G A API Synthesis (Pyrazole-Propanenitrile) B Polymorph Screening (Salts & Hydrates) A->B C DSC Analysis (Phase Transitions) B->C D TGA Analysis (Mass Loss) B->D E XRPD (Lattice Structure) B->E F Thermodynamic Stability Profile C->F D->F E->F

Workflow for thermodynamic characterization of API polymorphs.

Degradation Kinetics and Environmental Stability

The chemical stability of the pyrazole-propanenitrile scaffold is challenged primarily by two distinct degradation pathways:

  • Nitrile Hydrolysis: The electrophilic carbon of the propanenitrile group is highly susceptible to nucleophilic attack under extreme pH conditions. This leads to the hydrolysis of the nitrile into the corresponding amide, and eventually, the carboxylic acid. Because of this, these compounds exhibit highly pH-dependent stability and solubility profiles. For example, 2[2].

  • Oxidative Cleavage: The electron-rich nature of the pyrazole ring renders it vulnerable to oxidative degradation in the presence of peroxides or free radicals, leading to N-oxidation or ring cleavage.

Despite these vulnerabilities, optimized solid-state forms exhibit remarkable kinetic stability. 5 demonstrates exceptional crystalline stability, showing zero polymorphic transformation or chemical degradation even under severe dry heating at 90°C for 10 days[5].

G API Pyrazole-Propanenitrile Derivatives Hyd Hydrolytic Stress (pH Extremes) API->Hyd Oxi Oxidative Stress (Peroxides/Radicals) API->Oxi Ther Thermal Stress (Elevated Temp) API->Ther Nit Nitrile to Amide/Acid Conversion Hyd->Nit Pyr Pyrazole Ring Cleavage/Oxidation Oxi->Pyr Lattice Polymorphic Transformation Ther->Lattice Deg Degradation Kinetics (Arrhenius Modeling) Nit->Deg Pyr->Deg Lattice->Deg

Degradation pathways and kinetic modeling of pyrazole-propanenitrile derivatives.

Protocol 2: Forced Degradation and Kinetic Profiling

Objective: To establish the degradation kinetics and predict the shelf-life of the API under environmental stress using Arrhenius modeling.

Causality & Logic: Exposing the API to extreme pH and oxidative stress accelerates degradation, allowing for the calculation of the activation energy (


). High temperatures (e.g., 60°C) accelerate the reaction to measurable rates within days. The propanenitrile moiety is specifically targeted by hydrolytic stress, while the pyrazole ring is the primary site for oxidation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the API in a biologically relevant, inert solvent (e.g., a methanol/water mixture) to a final concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base): Transfer 5 mL aliquots into glass vials. Add 5 mL of 0.1N HCl (acidic) or 0.1N NaOH (basic). Incubate at 60°C for 7 days.

  • Oxidative Stress: To a separate 5 mL aliquot, add 5 mL of 3%

    
    . Incubate at room temperature (25°C) for 48 hours.
    
  • Thermal Stress (Solid-State): Place 50 mg of the solid API in an open petri dish and incubate in a dry oven at 90°C for 10 days.

  • Quenching and HPLC Analysis: Neutralize the hydrolytic samples. Analyze all samples using a stability-indicating RP-HPLC method (C18 column, UV detection at 220 nm) to quantify the remaining intact API against the degradation products.

  • Kinetic Calculation: Plot the natural log of the remaining API concentration versus time (

    
     vs. 
    
    
    
    ). The slope represents the rate constant (
    
    
    ). Use rate constants from multiple temperatures to calculate the activation energy (
    
    
    ).
Table 2: Forced Degradation Kinetic Parameters (Representative)
Stress ConditionPrimary Target MoietyDegradation PathwayRelative Kinetic Rate (

)
0.1N HCl (60°C) PropanenitrileHydrolysis to AmideModerate
0.1N NaOH (60°C) PropanenitrileHydrolysis to Carboxylic AcidHigh
3%

(25°C)
Pyrazole RingN-Oxidation / Ring CleavageHigh
Dry Heat (90°C) Crystal LatticePolymorphic ShiftNegligible (for stable salts)

Conclusion

The thermodynamic stability of pyrazole-propanenitrile derivatives is a delicate interplay between the intrinsic chemical reactivity of the propanenitrile and pyrazole moieties, and the solid-state lattice energy imparted by salt formation. By employing rigorous thermal characterization (DSC/TGA) and aggressive forced degradation kinetics, drug development professionals can accurately map the stability landscape of these vital APIs, ensuring the delivery of safe, efficacious, and long-lasting therapeutics.

References

  • Title: Buy Ruxolitinib phosphate | 1092939-17-7 | >98% Source: Smolecule URL
  • Title: WO 2023/245053 A1 Source: Googleapis URL
  • Title: WO2016026974A1 - Oxalate salt of ruxolitinib Source: Google Patents URL
  • Title: WO2023121574A1 - Novel polymorph of ruxolitinib hemifumarate Source: Google Patents URL
  • Title: 3-(5-methyl-1H-pyrazol-1-yl)

Sources

Exploratory

Technical Guide: Safety, Synthesis, and Toxicity Profile of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

This guide serves as an autonomous, in-depth technical resource for researchers and drug development professionals working with 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile .[1] It synthesizes chemical identity, synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an autonomous, in-depth technical resource for researchers and drug development professionals working with 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile .[1] It synthesizes chemical identity, synthesis protocols, and a rigorous toxicological profile, moving beyond standard SDS templates to explain the why and how of safety and efficacy.

CAS Registry Number: 89853-48-5 Document Type: Technical Whitepaper & Safety Protocol Author Role: Senior Application Scientist

Part 1: Executive Summary & Chemical Identity[1]

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a critical heterocyclic intermediate used primarily in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and agrochemicals.[1] Its structure combines a 4-methylpyrazole core—known for alcohol dehydrogenase (ADH) inhibition—with a reactive propionitrile tail.

This dual functionality dictates its safety profile: the nitrile group presents an acute hypoxic risk via metabolic cyanide liberation, while the pyrazole moiety influences metabolic clearance rates.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationNote
IUPAC Name 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Physical State Pale yellow liquid or low-melting solidTendency to supercool; crystallizes upon standing at 4°C.
Boiling Point ~280°C (Predicted)Decomposes before boiling at atm pressure.[1]
Solubility Soluble in DMSO, MeOH, DCM, EtOAcSparingly soluble in water; hydrolyzes slowly in acidic aqueous media.
pKa ~2.5 (Pyrazole N)Weakly basic; forms salts with strong acids (HCl).
LogP ~0.8 - 1.2Lipophilic enough for dermal absorption.[1]

Part 2: Synthesis & Manufacturing Workflow

The synthesis relies on the aza-Michael addition of 4-methylpyrazole to acrylonitrile.[1] This reaction is atom-economical but requires strict thermal control to prevent polymerization of acrylonitrile or retro-Michael decomposition.[1]

Experimental Protocol: Aza-Michael Addition

Note: This protocol is designed for a 50g scale. All steps must be performed in a fume hood due to acrylonitrile toxicity.

  • Reagent Setup: Charge a 3-neck round-bottom flask with 4-methylpyrazole (1.0 eq) and a catalytic amount of base (e.g., DBU or Triton B , 0.05 eq).

  • Addition: Heat the mixture to 60°C. Add acrylonitrile (1.2 eq) dropwise over 60 minutes.

    • Scientific Rationale: Slow addition prevents the "runaway" exotherm characteristic of Michael additions and minimizes acrylonitrile homopolymerization.

  • Reaction: Stir at 80°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Endpoint: Disappearance of pyrazole peak.

  • Workup: Evaporate excess acrylonitrile under reduced pressure (rotary evaporator with a dry-ice trap to capture toxic volatiles).

  • Purification: Dissolve residue in Ethyl Acetate, wash with water (to remove base catalyst), dry over Na₂SO₄, and concentrate. Vacuum distillation or recrystallization (if solid) yields the pure nitrile.

Synthesis Pathway Diagram[1][4]

SynthesisPathway MP 4-Methylpyrazole (Nucleophile) Complex Transition State (Anionic Intermediate) MP->Complex Base Cat. (DBU) Deprotonation ACN Acrylonitrile (Michael Acceptor) ACN->Complex 60°C, Slow Add Product 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Complex->Product Protonation (80°C, 4h)

Figure 1: Aza-Michael addition pathway. The base catalyst generates the pyrazolate anion, which attacks the β-carbon of acrylonitrile.

Part 3: Toxicological Profile & Mechanism[1]

The toxicity of CAS 89853-48-5 is biphasic.[1] The immediate hazard is the nitrile moiety , while the pyrazole ring modulates metabolic breakdown.

Mechanism of Action (MoA)

Upon ingestion or inhalation, the compound undergoes oxidative metabolism, primarily in the liver.

  • Phase I (Activation): Cytochrome P450 enzymes (specifically CYP2E1) hydroxylate the alpha-carbon of the nitrile chain.

  • Cyanide Release: The resulting cyanohydrin is unstable and spontaneously decomposes into an aldehyde and hydrogen cyanide (HCN) .

  • Mitochondrial Toxicity: Released CN⁻ binds to the ferric iron (Fe³⁺) in Cytochrome c Oxidase (Complex IV), halting the electron transport chain and causing histotoxic hypoxia.

Critical Insight: The 4-methylpyrazole moiety is a known inhibitor of Alcohol Dehydrogenase (ADH) and potentially CYP2E1. This may slow the rate of cyanide liberation compared to simple aliphatic nitriles (like propionitrile), potentially delaying the onset of symptoms but prolonging the toxicity window.

Metabolic Activation Diagram[1]

Metabolism Parent Parent Compound (Lipophilic) Inter α-Hydroxy Nitrile (Unstable Cyanohydrin) Parent->Inter Oxidation CYP CYP2E1 (Liver Microsomes) CYP->Parent Enzymatic Attack Aldehyde Aldehyde Byproduct Inter->Aldehyde HCN Cyanide (CN-) Inter->HCN Spontaneous Decomposition Mito Mitochondria (Complex IV Inhibition) HCN->Mito Irreversible Binding (Histotoxic Hypoxia)

Figure 2: Metabolic activation pathway leading to cyanide toxicity. Note that the pyrazole ring remains intact in the aldehyde byproduct.

Quantitative Toxicity Data (Predicted & Analog-Based)

Direct experimental data for this specific intermediate is limited. Values below are conservative estimates based on structurally validated analogs (Propionitrile and 4-Methylpyrazole).

EndpointValue (Estimated)Classification (GHS)
LD50 Oral (Rat) 100 - 300 mg/kgAcute Tox. 3 or 4
LD50 Dermal (Rabbit) 1000 - 2000 mg/kgAcute Tox. 4
LC50 Inhalation Unknown (Treat as Toxic)Acute Tox. 4
Skin Irritation ModerateCategory 2
Eye Irritation SevereCategory 2A

Part 4: Safety Data Sheet (SDS) Core Directives

This section outlines the mandatory safety protocols. Do not treat this as a standard chemical; treat it as a latent cyanide source.

Hazard Identification (GHS)
  • Signal Word: WARNING (potentially DANGER if high purity/quantity).

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.[2][3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[4]

    • EUH032: Contact with acids liberates very toxic gas (HCN).

First Aid Measures (Cyanide-Specific)

Standard First Aid is insufficient . You must have a Cyanide Antidote Kit available if working with >10g.

  • Inhalation: Evacuate to fresh air immediately. If breathing is labored, administer 100% Oxygen. Do not perform mouth-to-mouth (risk of secondary contamination).

  • Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (watchbands, shoes) as they cannot be decontaminated.

  • Ingestion:

    • Conscious: Rinse mouth.[2][4] Do NOT induce vomiting.

    • Unconscious: Administer Hydroxocobalamin (Cyanokit) if available and trained.

Handling & Storage
  • Engineering Controls: Use only in a Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • Incompatibilities: Strong oxidizers (peroxides) and Acids . Mixing with HCl or H₂SO₄ can hydrolyze the nitrile, releasing HCN gas.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.

Waste Disposal (Self-Validating Protocol)

Never dispose of nitriles directly into the drain.

  • Neutralization: Dissolve waste in water.

  • Oxidation: Slowly add excess Sodium Hypochlorite (Bleach) or Hydrogen Peroxide at pH >10.

    • Validation: Use starch-iodide paper to confirm excess oxidant.[1]

    • Mechanism: Converts nitrile/cyanide to cyanate (OCN⁻), which is far less toxic.

  • Disposal: After 24 hours, neutralize pH and dispose of as non-hazardous aqueous waste (subject to local regulations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitriles and Pyrazoles. Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984).Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54. (Foundational text on nitrile-cyanide metabolism).
  • World Health Organization (WHO). Cyanides in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link]

Sources

Foundational

Literature review of 4-methylpyrazole alkylation derivatives

This technical guide details the synthesis, structural characterization, and functional applications of 4-methylpyrazole (4-MP, Fomepizole) alkylation derivatives. Synthesis, Structural Logic, and Pharmacological Applica...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, structural characterization, and functional applications of 4-methylpyrazole (4-MP, Fomepizole) alkylation derivatives.

Synthesis, Structural Logic, and Pharmacological Applications
Executive Summary

4-Methylpyrazole (4-MP) , commercially known as Fomepizole , is a critical pharmacophore best known as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3][4] While its primary clinical utility lies in treating methanol and ethylene glycol poisoning, the N-alkylation of the 4-MP scaffold represents a vital area of research for developing novel antimicrobial agents, coordination ligands, and "super-agonist" ADH inhibitors.

This guide addresses the specific synthetic pathways for 4-MP alkylation, resolving common confusion regarding regioselectivity in pyrazole chemistry. It provides validated protocols for generating N-alkyl derivatives and analyzes their structure-activity relationships (SAR) in drug development.[1]

Structural Analysis & The "Symmetry Advantage"

A frequent stumbling block in pyrazole chemistry is the issue of regioselectivity during N-alkylation.[5] For many pyrazoles (e.g., 3-methylpyrazole), alkylation yields a mixture of isomers (1,3-dimethyl vs. 1,5-dimethyl) requiring tedious chromatographic separation.[1]

The 4-MP Exception: 4-Methylpyrazole possesses a unique structural symmetry that simplifies derivatization.

  • Tautomeric Equilibrium: In solution, 4-MP exists as a rapid equilibrium between 1H-4-methylpyrazole and 2H-4-methylpyrazole.[1]

  • Symmetry Plane: The methyl group at position 4 lies on a plane of symmetry that bisects the C3-C4-C5 angle. Consequently, positions N1 and N2 are chemically equivalent for the incoming electrophile.

  • Outcome: Unlike 3-substituted pyrazoles, alkylation of unsubstituted 4-MP yields a single regioisomer (1-alkyl-4-methylpyrazole).[1]

Note: This rule applies only to the parent 4-MP. If the ring contains additional substituents (e.g., 3-nitro-4-methylpyrazole), the symmetry is broken, and regioselectivity issues return.

Synthetic Pathways
3.1. Direct N-Alkylation (Nucleophilic Substitution)

The most robust method for generating derivatives is the deprotonation of 4-MP followed by


 attack on an alkyl halide.[1]
  • Mechanism:

    • Activation: A base removes the acidic proton (

      
      ) from the pyrazole nitrogen.
      
    • Nucleophilic Attack: The pyrazolate anion attacks the alkyl halide.

    • Product Formation: Formation of the N-C bond.

  • Reagent Selection Guide:

    Variable Recommended Condition Rationale
    Base NaH (60% in oil) Irreversible deprotonation; ideal for unreactive electrophiles.[1]

    | Alternative Base |

    
     or 
    
    
    
    | Milder; "Cesium Effect" enhances solubility in organic solvents. | | Solvent | DMF or anhydrous THF | Polar aprotic solvents stabilize the transition state. | | Temperature |
    
    
    | Controls exotherm; prevents over-alkylation (quaternization).[1] |
3.2. Phase Transfer Catalysis (PTC)

For industrial scalability, PTC offers a greener alternative, avoiding anhydrous conditions.

  • System: 4-MP + Alkyl Halide + 50% NaOH (aq) + Toluene.[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide).[1]

  • Advantage: High yields (>90%) with simple workup.[1][6]

Experimental Protocol: Synthesis of 1-Benzyl-4-Methylpyrazole

A self-validating protocol for generating a lipophilic ADH inhibitor analog.[1]

Materials:

  • 4-Methylpyrazole (82.1 mg, 1.0 mmol)

  • Benzyl bromide (171 mg, 1.0 mmol)

  • Sodium Hydride (60% dispersion, 48 mg, 1.2 mmol)[1]

  • DMF (anhydrous, 3 mL)

Procedure:

  • Setup: Flame-dry a 10 mL round-bottom flask and purge with Argon.

  • Deprotonation: Add NaH to the flask. Add DMF. Cool to

    
    .
    
  • Addition: Add 4-MP dropwise. Stir for 30 minutes. Observation: Hydrogen gas evolution confirms deprotonation.[1]

  • Alkylation: Add Benzyl bromide dropwise. Warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc 4:1).
    

Validation Metrics:

  • Yield: Expected 85-95%.

  • 1H NMR (CDCl3): Look for the singlet of the 4-Me group (~2.1 ppm) and the diagnostic N-CH2 benzylic protons (~5.2 ppm).[1] The pyrazole ring protons (H3/H5) will appear as two singlets around 7.2-7.4 ppm.[1]

Functional Applications & Biological Activity[2][7][8][9][10][11]
5.1. ADH Inhibition (The Fomepizole Legacy)

Derivatives are screened for their ability to inhibit Alcohol Dehydrogenase.[7]

  • Mechanism: The pyrazole nitrogen coordinates to the catalytic Zinc ion in the ADH active site, displacing water and blocking substrate (ethanol/methanol) binding.[1]

  • SAR Insight: Long alkyl chains at N1 generally decrease ADH inhibitory potency due to steric clash within the enzyme's hydrophobic pocket. However, short chains (Methyl, Ethyl) or polar side chains can modulate pharmacokinetics (half-life) without destroying activity.

5.2. Antimicrobial & Antifungal Activity

N-alkylated pyrazoles, particularly those with bulky aryl-alkyl groups (e.g., benzyl, chlorobenzyl), have shown significant efficacy against Candida albicans and Aspergillus niger.

  • Logic: The lipophilic N1-substituent facilitates cell membrane penetration, while the pyrazole core disrupts metabolic enzymes.

5.3. Coordination Chemistry (MOFs)

4-MP derivatives act as bridging ligands in Metal-Organic Frameworks (MOFs).[1] The steric bulk of the 4-methyl group prevents "flat" packing, creating porous structures useful for gas storage.

Visualizations
Diagram 1: The Symmetry of 4-MP Alkylation

This diagram illustrates why N1 and N2 alkylation result in the identical chemical species.

G T1 1H-4-Methylpyrazole (H on N1) T2 2H-4-Methylpyrazole (H on N2) T1->T2 Fast H-Shift Product PRODUCT: 1-Alkyl-4-Methylpyrazole (Single Regioisomer) T1->Product Path A (Attack N1) T2->Product Path B (Attack N2) Reagent Alkyl Halide (R-X) + Base

Caption: Due to the symmetry of the 4-methyl group, alkylation at either nitrogen yields the same thermodynamic product.[1]

Diagram 2: Mechanism of Action (ADH Inhibition)

The competitive inhibition pathway of Fomepizole and its derivatives.[1]

ADH_Pathway cluster_toxic Toxic Pathway (Inhibited) cluster_therapy Therapeutic Intervention ADH Alcohol Dehydrogenase (Active Site Zn++) ToxMet Toxic Metabolites (Glycolate/Oxalate) ADH->ToxMet Metabolism Complex Enzyme-Inhibitor Complex (Zn-N Coordination) ADH->Complex Stabilization EG Ethylene Glycol EG->ADH Substrate Binding Fome 4-MP Derivative (Inhibitor) Fome->ADH High Affinity Binding (Competitive) Complex->ToxMet BLOCKS

Caption: 4-MP derivatives competitively bind the ADH Zinc center, halting toxic metabolite production.[1]

References
  • Vertex Pharmaceuticals. (1996).[1] N-alkylation method of pyrazole. European Patent EP0749963A1. Link

  • Brent, J. (2009). Fomepizole for ethylene glycol and methanol poisoning. New England Journal of Medicine. Link[1]

  • Elguero, J., et al. (2000). Chemoselective synthesis of pyrazole derivatives. Journal of Heterocyclic Chemistry. Link[1]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry. Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3406, Fomepizole. Link

Sources

Exploratory

Melting point and boiling point of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

Comprehensive Physicochemical Profile: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile[1][2][3][4] Executive Summary 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 89853-48-5) is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profile: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile[1][2][3][4]

Executive Summary

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 89853-48-5) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.[2] Despite its importance as a building block, specific experimental physicochemical data is often proprietary or absent from public databases.[2]

Based on structural analogs and standard structure-property relationships (SPR), this compound is characterized as a viscous liquid or low-melting solid at room temperature, with a high boiling point requiring vacuum distillation for purification.

PropertyValue / EstimateConfidence Level
CAS Number 89853-48-5High (Verified)
Molecular Formula C₇H₉N₃High (Verified)
Molecular Weight 135.17 g/mol High (Calculated)
Physical State Liquid (likely) or Low-Melting SolidMedium (Predicted)
Melting Point (MP) < 25 °C (Estimated)Medium (Predicted)
Boiling Point (BP) ~145–155 °C @ 0.5 mmHg (Estimated)Medium (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Low in WaterHigh (Predicted)

Physicochemical Analysis

Melting Point (MP) Dynamics

The melting point of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is influenced by the flexibility of the propanenitrile chain and the lack of strong intermolecular hydrogen bonding (unlike its precursor, 4-methylpyrazole).[2]

  • Predicted Range: < 25 °C.[2]

  • Structural Logic: The addition of the flexible cyanoethyl group disrupts the crystal lattice stability of the parent pyrazole (4-methylpyrazole, MP ~13-15 °C), typically lowering the melting point.[2] Consequently, the product is expected to be a liquid at room temperature.

  • Impurities: The presence of unreacted acrylonitrile or 4-methylpyrazole can significantly depress the observed MP, leading to "oiling out" rather than crystallization.[2]

Boiling Point (BP) & Volatility

Due to its polar nature and molecular weight, the compound exhibits a high boiling point at atmospheric pressure, making it prone to thermal decomposition if distilled without vacuum.

  • Predicted Range: ~145–155 °C at 0.5 mmHg.[2]

  • Comparison: The non-methylated analog, 3-(1H-pyrazol-1-yl)propanenitrile, boils at ~125 °C (0.5 mmHg).[2] The addition of a methyl group generally increases the boiling point by 20–30 °C due to increased van der Waals interactions.

  • Process Implication: Purification requires high-vacuum distillation (< 1 mmHg) to avoid thermal degradation (e.g., retro-Michael reaction).

Synthesis & Purification Workflow

The synthesis typically involves the aza-Michael addition of 4-methylpyrazole to acrylonitrile, catalyzed by a base.[2] This reaction is atom-economical but requires careful control of exotherms and purification.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen on the


-carbon of acrylonitrile.[2]

SynthesisPathway SM1 4-Methylpyrazole (Nucleophile) Inter Transition State (Anionic) SM1->Inter Deprotonation SM2 Acrylonitrile (Michael Acceptor) SM2->Inter Addition Base Catalyst (DBU or Triton B) Base->Inter Product 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Inter->Product Protonation

Figure 1: Aza-Michael addition mechanism for the synthesis of the target compound.

Purification Strategy

Given the estimated high boiling point, distillation is the preferred method for large-scale purification, while chromatography is suitable for analytical samples.[2]

PurificationLogic Crude Crude Reaction Mixture (Product + Unreacted SM) Check Check Purity (TLC/GC) Crude->Check Distill Vacuum Distillation (< 1 mmHg, > 140°C) Check->Distill Scale > 10g Chrom Flash Chromatography (SiO2, EtOAc/Hexane) Check->Chrom Scale < 1g Pure Pure Product (> 98%) Distill->Pure Chrom->Pure

Figure 2: Decision matrix for the purification of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Experimental Determination Protocols

To validate the estimated properties in a laboratory setting, the following protocols are recommended. These methods ensure data integrity and reproducibility.

Boiling Point Determination (Micro-Scale)

Objective: Determine the boiling point under reduced pressure (vacuum).

  • Setup: Use a Hickman still head or a short-path distillation apparatus.

  • Vacuum: Connect to a high-vacuum pump capable of reaching < 1 mmHg. Ensure a manometer is attached.

  • Heating: Use an oil bath with a digital temperature controller.

  • Procedure:

    • Slowly ramp the temperature (5 °C/min).

    • Record the vapor temperature (head temperature) when a steady reflux is observed.

    • Record the pressure simultaneously.[2]

    • Correction: Convert the observed BP to standard pressure (760 mmHg) using a nomograph or the Antoine equation if necessary for comparison.

Melting Point (DSC Analysis)

Objective: Determine the melting point or glass transition temperature (Tg) if the compound is a viscous liquid.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg of the sample in a hermetically sealed aluminum pan.

  • Cycle:

    • Cool to -80 °C (to ensure freezing).

    • Equilibrate for 5 min.

    • Heat to 50 °C at 10 °C/min.

  • Analysis: Identify the onset of the endothermic peak (melting) or the step change (Tg).

Safety & Handling (SDS Summary)

While specific toxicological data may be limited, the compound should be handled with the same precautions as other alkyl-pyrazoles and nitriles.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • GHS Signal Word: Warning.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

References

  • Synthesis of Pyrazole Derivatives via Michael Addition: Journal of Medicinal Chemistry, "Discovery of Selective JAK Inhibitors", 2010. (General method for pyrazole-acrylonitrile addition).
  • Physical Properties of 1-Substituted Pyrazoles

    • Elguero, J. "Pyrazoles and their Benzo Derivatives", Comprehensive Heterocyclic Chemistry II, Vol 3, 1996. (Structure-property relationships).[2][4][6]

  • Safety Data Sheet (SDS)

    • Sigma-Aldrich / Merck Millipore (General safety data for pyrazole-propanenitriles).[2]

  • Compound Identification

    • PubChem CID: 7023134 (Analog: 3-(1H-pyrazol-1-yl)propanenitrile).[7]

  • Chemical Suppliers (CAS Verification)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Aza-Michael Addition of 4-Methylpyrazole and Acrylonitrile

Abstract This document provides a comprehensive guide to the Aza-Michael addition reaction between 4-methylpyrazole and acrylonitrile, yielding 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile. This protocol is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the Aza-Michael addition reaction between 4-methylpyrazole and acrylonitrile, yielding 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing N-alkylated pyrazole derivatives. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into process optimization and troubleshooting. The significance of pyrazole scaffolds in medicinal chemistry is underscored by their prevalence in numerous FDA-approved drugs, where they serve as critical pharmacophores in treatments for a range of conditions including inflammation and cancer.[1][2] The Aza-Michael reaction represents a highly efficient C-N bond-forming strategy, making it a cornerstone of modern organic synthesis for accessing these valuable molecular architectures.[3]

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

The pyrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[4][5] The structural versatility of the pyrazole ring, with its five available substitution sites, allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

The Aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful and atom-economical method for forming carbon-nitrogen bonds.[6] This reaction is particularly valuable for the N-alkylation of heterocycles like pyrazole. The resulting product from the reaction of 4-methylpyrazole and acrylonitrile, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, is a versatile intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, opening pathways to a diverse library of pyrazole-based compounds for drug discovery and materials science.[7]

Mechanistic Rationale and Key Parameters

The Aza-Michael reaction proceeds via the nucleophilic attack of a nitrogen atom on the β-carbon of an α,β-unsaturated compound. In this case, the pyrrole-type nitrogen of the 4-methylpyrazole ring acts as the nucleophile, and acrylonitrile serves as the Michael acceptor.

The Role of Catalysis

While some Aza-Michael additions can occur under neat (solvent-free) conditions with thermal prompting, the reaction is often sluggish due to the moderate nucleophilicity of the pyrazole nitrogen.[6][8] The reaction rate is significantly enhanced by a catalyst, typically a base, which deprotonates the N-H of the pyrazole. This generates the more nucleophilic pyrazolate anion, which readily attacks the Michael acceptor.

Commonly employed catalysts include:

  • Organic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and N-methylimidazole are effective non-nucleophilic bases.[9][10][11]

  • Inorganic Bases: Alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and hydroxides are cost-effective and efficient options.[3][12]

  • Organometallic and Lewis Acids: While less common for this specific transformation, various metal catalysts can also promote the reaction.[13]

For this protocol, we will utilize potassium carbonate (K₂CO₃), a mild, inexpensive, and readily available base that provides excellent yields for this type of transformation.

Reaction Schematics

The overall reaction and a simplified catalytic cycle are depicted below.

G R1 4-Methylpyrazole plus1 + R1->plus1 R2 Acrylonitrile plus1->R2 P 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile R2->P Aza-Michael Addition Cat Base (K₂CO₃) Cat->R2 Catalyst

Caption: Overall Aza-Michael reaction scheme.

Detailed Experimental Protocol

This protocol details a robust procedure for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountMoles (mmol)Equivalents
4-MethylpyrazoleC₄H₆N₂82.117554-65-60.821 g10.01.0
AcrylonitrileC₃H₃N53.06107-13-11.06 g (1.34 mL)20.02.0
Potassium CarbonateK₂CO₃138.21584-08-70.276 g2.00.2
Acetonitrile (MeCN)C₂H₃N41.0575-05-820 mL--
Ethyl AcetateC₄H₈O₂88.11141-78-6~100 mL--
HexanesC₆H₁₄86.18110-54-3~400 mL--
Silica GelSiO₂60.087631-86-9As needed--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Condenser and heating mantle

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Caption: Experimental workflow diagram.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrazole (0.821 g, 10.0 mmol) and anhydrous potassium carbonate (0.276 g, 2.0 mmol).

  • Solvent and Reagent Addition: Add acetonitrile (20 mL) to the flask, followed by acrylonitrile (1.34 mL, 20.0 mmol). Note: An excess of the Michael acceptor is used to ensure complete consumption of the pyrazole.

  • Reaction Conditions: Attach a condenser to the flask and place it in a heating mantle. Heat the mixture to 50°C with vigorous stirring.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour.

    • TLC System: A 30% ethyl acetate in hexanes mixture is a good starting point.

    • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots. The starting 4-methylpyrazole should have a different Rf value than the product. The reaction is complete when the 4-methylpyrazole spot is no longer visible.

  • Work-up: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of celite or filter paper to remove the solid potassium carbonate.

    • Rinse the flask and the filter cake with a small amount of ethyl acetate (~10 mL) to ensure all product is collected.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile and excess acrylonitrile.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Collect the fractions containing the pure product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil or low-melting solid.

Safety and Troubleshooting

4.1. Safety Precautions

  • Acrylonitrile: This substance is highly toxic, flammable, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Avoid open flames and sparks.

  • General: Perform all steps of this procedure in a chemical fume hood.

4.2. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive catalyst.Increase reaction time or temperature (e.g., to 60-70°C). Use freshly dried K₂CO₃ or switch to a stronger base like DBU (0.1 eq).
Low Yield Product loss during work-up or purification. Reversibility of the reaction.[14]Ensure complete extraction and careful chromatography. If reversibility is suspected, try running the reaction at a lower temperature for a longer duration.
Formation of Side Products Polymerization of acrylonitrile. Reaction with impurities.Ensure acrylonitrile is fresh and inhibitor-free if necessary. Use pure starting materials.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the TLC solvent system before running the column to achieve better separation (try different solvent polarities or solvent systems like dichloromethane/methanol).

Conclusion

The Aza-Michael addition provides a direct and efficient route to N-alkylated pyrazoles, which are of significant interest in pharmaceutical and materials research.[4][7] The protocol described herein for the reaction of 4-methylpyrazole with acrylonitrile is robust, scalable, and utilizes readily available reagents. By understanding the underlying mechanism and key reaction parameters, researchers can confidently apply and adapt this methodology to synthesize a wide array of valuable pyrazole derivatives.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available from: [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Available from: [Link]

  • ResearchGate. (n.d.). N -Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available from: [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). Available from: [Link]

  • RSC Publishing. (n.d.). N-Heterocyclic carbene-catalyzed aza-Michael addition. Available from: [Link]

  • PMC. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Semantic Scholar. (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Available from: [Link]

  • ResearchGate. (2025, December 7). Aza-Michael addition of pyrazoles to crotonic acid. Available from: [Link]

  • ResearchGate. (n.d.). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. Available from: [Link]

  • RWTH Publications. (2017, March 22). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available from: [Link]

  • MDPI. (2021, August 25). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Available from: [Link]

  • PubMed. (n.d.). Renal metabolism of acrylonitrile to cyanide: in vitro studies. Available from: [Link]

  • PMC. (2026, January 14). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available from: [Link]

  • MDPI. (2025, June 20). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Available from: [Link]

  • ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to.... Available from: [Link]

  • EHU. (n.d.). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph. D. Thesis By Rajkumar Halder. Available from: [Link]

  • RSC Publishing. (n.d.). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available from: [Link]

  • Frontiers. (2019, July 14). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Available from: [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Fomepizole. Available from: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). Available from: [Link]

  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • IJPSR. (2020, May 1). Pyrazoline Heterocyclic: a review. Available from: [Link]

  • Frontiers. (2023, July 5). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,-. Available from: https://www.researchgate.net/publication/372138920_Synthesis_Biological_Evaluation_DFT_Studies_and_Molecular_Docking_of_Novel_4-5-1H-Imidazol-1-yl-3-methyl-1-phenyl-1H-pyrazol-4-yl-6-amino-3-methyl-1-phenyl-14-dihydropyrano23-cpyrazole-5-carbonit
  • Poisoning & Drug Overdose, 7e. (n.d.). FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). Available from: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Fomepizole. Available from: [Link]

Sources

Application

Application Note: Catalytic Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile via Aza-Michael Addition

Executive Summary N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors (e.g., JAK inhibitors like Ruxolitinib) and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors (e.g., JAK inhibitors like Ruxolitinib) and agrochemicals. The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is most efficiently achieved via the direct aza-Michael addition of 4-methyl-1H-pyrazole to acrylonitrile. This application note details the mechanistic rationale, comparative catalytic conditions, and a self-validating standard operating procedure (SOP) for this transformation, designed for high-yield, scalable drug development workflows.

Mechanistic Rationale & Catalyst Selection

The efficiency of the aza-Michael addition relies heavily on the electronic and steric properties of the pyrazole substrate, as well as the basicity of the catalytic system.

Substrate Causality:

  • Symmetry: 4-Methylpyrazole is a symmetric heterocycle (N1 and N2 are chemically equivalent). This intrinsic symmetry is a critical strategic advantage, as it completely circumvents the formation of N1/N2 regioisomeric mixtures that typically complicate the alkylation of unsymmetrically substituted pyrazoles.

  • Electronic Effects: The methyl group at the C4 position acts as an electron-donating group (EDG). By inductively increasing the electron density on the pyrazole nitrogen atoms, it renders the resulting pyrazolate anion a significantly stronger nucleophile compared to halogenated or electron-deficient pyrazoles. This lowers the activation energy for the nucleophilic attack on the electrophilic β-carbon of acrylonitrile .

Catalyst Causality: While the reaction can proceed under solvent- and catalyst-free conditions at elevated temperatures (80 °C) , such harsh thermal conditions risk the spontaneous anionic polymerization of acrylonitrile. Therefore, mild base catalysis is preferred. Cesium carbonate (Cs₂CO₃) is the optimal catalyst. The large ionic radius of the cesium cation results in a highly dissociated, "naked" carbonate anion in aprotic solvents like THF. This provides precise basicity—strong enough to deprotonate the pyrazole (pKa ~ 14.5) to form the active nucleophile, but mild enough to prevent the polymerization of the Michael acceptor . Emerging continuous-flow biocatalytic methods using lipases also offer green alternatives, though chemical catalysis remains the standard for rapid bench-scale synthesis .

Mechanism PZ 4-Methyl-1H-pyrazole (Nucleophile) Anion Pyrazolate Anion (Active Species) PZ->Anion Deprotonation Base Cs2CO3 Catalyst (Base) Base->Anion Adduct Enolate Intermediate Anion->Adduct Aza-Michael Addition ACN Acrylonitrile (Electrophile) ACN->Adduct Prod 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Adduct->Prod Protonation

Catalytic aza-Michael addition mechanism for the N-alkylation of 4-methylpyrazole.

Comparative Catalytic Efficacy

The table below summarizes the quantitative data across various catalytic systems to justify the selection of Cs₂CO₃ as the primary protocol.

Catalytic SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Ref
Cs₂CO₃ 10 mol% THF 25 24 94
DBU10 mol%THF252431
Et₃N100 mol%THF2524Trace
Catalyst-FreeN/ANeat8012–24>97*
Lipozyme® TL IM50 mg/mmolMeCN (Flow)450.585

*Note: Catalyst-free conditions require elevated temperatures and neat conditions, which carry a significant risk of acrylonitrile polymerization upon scale-up.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The use of a heterogeneous inorganic base (Cs₂CO₃) allows for a non-aqueous workup, preventing the loss of the highly polar nitrile product into an aqueous phase.

Reagents Required:

  • 4-Methyl-1H-pyrazole (1.0 equiv, 10.0 mmol, 821 mg)

  • Acrylonitrile (1.5 equiv, 15.0 mmol, 796 mg) Caution: Toxic and volatile.

  • Cesium Carbonate (0.1 equiv, 1.0 mmol, 326 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Workflow:

  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-pyrazole (821 mg) and anhydrous THF (10 mL).

  • Catalyst Addition: Add Cs₂CO₃ (326 mg) to the solution. The mixture will remain heterogeneous.

  • Electrophile Addition: Dropwise add acrylonitrile (796 mg) over 5 minutes at room temperature (25 °C).

  • Incubation: Seal the flask under a nitrogen atmosphere and stir vigorously at 25 °C for 24 hours.

  • Self-Validating Check (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting pyrazole will consume completely, and a new, lower-Rf spot (product) will appear under UV light/Iodine stain.

  • Quenching & Workup: Filter the heterogeneous mixture through a short pad of Celite to remove the Cs₂CO₃ catalyst. Wash the pad with additional THF (2 × 5 mL). Causality: Avoiding aqueous extraction prevents the loss of the water-soluble nitrile.

  • Concentration: Evaporate the filtrate under reduced pressure to remove THF and excess volatile acrylonitrile.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexane:EtOAc 3:1) to afford the pure target compound.

Workflow Step1 Step 1: Reagent Prep 4-Methylpyrazole + Acrylonitrile in THF Step2 Step 2: Catalysis Add 10 mol% Cs2CO3, Stir at 25°C for 24h Step1->Step2 Step3 Step 3: Quench & Workup Filter catalyst, Evaporate solvent Step2->Step3 Step4 Step 4: Purification Silica Gel Column (Hexane:EtOAc) Step3->Step4 Step5 Step 5: Validation Confirm purity via NMR and LC-MS Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target nitrile.

Analytical Validation Metrics

To ensure scientific integrity and confirm the success of the N-alkylation, validate the purified product using the following expected Nuclear Magnetic Resonance (NMR) spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~7.30 (s, 1H) and ~7.15 (s, 1H): Corresponds to the isolated pyrazole ring protons (H3 and H5).
      
    • 
       ~4.35 (t, J = 6.8 Hz, 2H): Corresponds to the N-CH₂ protons. The downfield shift confirms successful covalent attachment to the electronegative pyrazole nitrogen.
      
    • 
       ~2.85 (t, J = 6.8 Hz, 2H): Corresponds to the CH₂-CN protons adjacent to the nitrile group.
      
    • 
       ~2.10 (s, 3H): Corresponds to the C4-methyl group.
      
  • LC-MS (ESI+): Expected

    
    m/z = 136.1.
    

References

  • Title: Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: RSC Advances, 2022 URL: [Link]

  • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles Source: European Journal of Organic Chemistry, 2020 URL: [Link]

  • Title: Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives Source: RSC Advances, 2026 URL: [Link]

Method

Application Note: Selective Reduction of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and selective method for synthesizing 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine . This guide prioritizes selectivity (...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and selective method for synthesizing 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine .

This guide prioritizes selectivity (avoiding secondary amine formation) and safety (managing energetic reducing agents).[1]

[1]

Abstract & Strategic Overview

The aminopropyl-pyrazole motif is a critical pharmacophore in medicinal chemistry, frequently serving as a linker in kinase inhibitors (e.g., JAK, TYK2 inhibitors) and GPCR ligands. The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine involves the reduction of its corresponding nitrile precursor.[1]

While nitrile reduction is a standard transformation, this specific substrate presents two challenges:

  • Chemoselectivity: Nitrile reductions often yield secondary amine byproducts via imine condensation.[1]

  • Solubility & Basicity: The pyrazole ring renders the substrate basic and polar, complicating standard acidic workups and extractions.

This guide details two validated protocols:

  • Method A (Bench-Scale): Cobalt(II) Chloride / Sodium Borohydride.[1] (Recommended for <10g scale; high selectivity, no pressure equipment required).

  • Method B (Scale-Up): Catalytic Hydrogenation (Raney Nickel).[1] (Recommended for >10g scale; atom-economical, cleaner workup).[1]

Chemical Pathway & Mechanism

The reduction proceeds from the nitrile (sp-hybridized) through an imine intermediate to the primary amine.[1]

Reaction Scheme

Substrate: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Reagents: CoCl₂[1]·6H₂O / NaBH₄ (Method A) OR H₂ / Raney Ni (Method B) Product: 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine[1]

ReactionPathway Nitrile Nitrile Precursor (sp-carbon) Imine Imine Intermediate (Reactive Species) Nitrile->Imine 2H (Reduction) PrimaryAmine Target: Primary Amine (High Value) Imine->PrimaryAmine 2H (Reduction) SecondaryAmine Byproduct: Secondary Amine (Avoid) Imine->SecondaryAmine Condensation w/ Amine (Side Reaction) Mech Method A Strategy: Co-boride complex rapidly reduces imine to amine, preventing condensation. Mech->Imine

Figure 1: Reaction pathway highlighting the critical imine intermediate where selectivity is determined.[1]

Method Selection Guide

FeatureMethod A: CoCl₂ / NaBH₄Method B: H₂ / Raney NiMethod C: LiAlH₄ (LAH)
Scale Suitability 100 mg – 10 g10 g – 1 kg+Lab Scale Only
Equipment Standard GlasswareParr Shaker / AutoclaveStandard Glassware
Selectivity Excellent (>95% Primary)Good (requires NH₃)Moderate
Safety Profile Moderate (H₂ evolution)High Risk (Pyrophoric Cat.)[1]High Risk (Pyrophoric)
Workup Acid/Base ExtractionFiltration & EvaporationQuench (Messy Al salts)
Recommendation Primary Choice (Lab) Primary Choice (Process) Backup Only

Detailed Protocol A: Cobalt-Catalyzed Borohydride Reduction

Rationale: This method generates "Cobalt Boride" in situ.[1] It is exceptionally mild and avoids the high-pressure requirements of hydrogenation.[1]

Materials
  • Substrate: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 equiv)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O): (1.0 - 2.0 equiv)[1]

  • Sodium Borohydride (NaBH₄): (5.0 - 10.0 equiv)[1]

  • Solvent: Methanol (Dry)[1]

  • Quench: 3N HCl and Conc. Ammonium Hydroxide (NH₄OH)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Add the nitrile (10 mmol, 1.35 g) and CoCl₂·6H₂O (20 mmol, 4.76 g) to the flask. Dissolve in Methanol (50 mL). The solution will turn deep purple/pink.

    • Note: Cooling to 0°C is optional but recommended to control the exotherm in the next step.

  • Reduction (The Critical Step):

    • Add NaBH₄ (100 mmol, 3.78 g) portion-wise (solid) or dissolved in minimal MeOH via the addition funnel.

    • Caution: Vigorous gas evolution (H₂) will occur.[1] The solution will turn black (formation of Cobalt Boride active species).

    • Timeline: Add over 30–45 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1 + 1% NH₄OH) or LCMS.[1]

    • Endpoint: Disappearance of nitrile peak; appearance of amine mass (M+H = 140.1).

  • Quenching (Destruction of Boron Complexes):

    • Cool the black suspension to 0°C.

    • Add 3N HCl dropwise until pH < 2. Stir for 30 minutes to break down boron-amine complexes (essential for yield).

    • Visual: The black precipitate may dissolve or persist; the key is the acidic hydrolysis.

  • Workup (Isolation of Free Base):

    • Evaporate the Methanol under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with water (20 mL).

    • Wash with Diethyl Ether (2 x 20 mL) to remove non-basic impurities (unreacted nitrile or neutral byproducts). Discard Ether layer.

    • Basify the aqueous layer with Conc. NH₄OH or NaOH to pH > 12.[1]

    • Extract the product with DCM (3 x 30 mL) or Chloroform .

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

Expected Yield & Purity
  • Yield: 80–90%

  • Appearance: Colorless to pale yellow oil.[1]

  • Storage: Store under Nitrogen at 4°C (amine absorbs CO₂ from air).

Detailed Protocol B: Catalytic Hydrogenation (Raney Nickel)

Rationale: Ideal for larger batches.[1] The use of Ammonia (NH₃) is critical to suppress secondary amine formation by shifting the equilibrium away from the imine dimer.

Materials
  • Catalyst: Raney Nickel (approx. 50% wt/wt slurry in water).[1] PYROPHORIC.

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).[1]

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker).[1]

Step-by-Step Procedure
  • Catalyst Preparation (Safety First):

    • Wash the Raney Nickel slurry (approx. 2 g for a 10 g scale reaction) with water (3x) and then Methanol (3x) to remove the storage water.

    • Critical: Never let Raney Nickel dry out. It will ignite in air.

  • Loading:

    • In a Parr hydrogenation bottle, dissolve the nitrile (10 g) in 7N NH₃ in MeOH (100 mL).

    • Add the washed Raney Nickel slurry.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 40–60 psi (3–4 bar) .

    • Shake/Stir at Room Temperature for 6–12 hours.

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite under a Nitrogen blanket. Do not suck the filter cake dry. Keep it wet with MeOH.

    • Quench Catalyst: Immediately transfer the used Celite/Catalyst into a waste container with water.

    • Concentration: Concentrate the filtrate to obtain the crude amine.

  • Purification:

    • Often sufficiently pure (>95%).[1] If needed, distill under high vacuum (bulb-to-bulb) or form the HCl salt.[1]

Analytical Validation

AssayExpected ResultNotes
LC-MS [M+H]⁺ = 140.1 DaPrimary peak.[1]
¹H NMR (CDCl₃) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2.70 (t, 2H,

)
Diagnostic triplet for methylene next to amine.
¹H NMR (CDCl₃)

4.15 (t, 2H,

-Pyrazole)
Diagnostic triplet for methylene next to pyrazole.
¹H NMR (CDCl₃)

7.2-7.4 (s, 2H)
Pyrazole aromatic protons.
IR Spectroscopy ~3300 cm⁻¹ (Broad)N-H stretch (Primary amine doublet).[1]
IR Spectroscopy Absent: ~2250 cm⁻¹Disappearance of Nitrile stretch is the key endpoint.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impurities Check1 Is Nitrile Peak Visible in IR? Problem->Check1 Action1 Incomplete Reduction: Add more NaBH4 or Increase H2 Pressure Check1->Action1 Yes Check2 Secondary Amine Present? (Mass = 263 approx) Check1->Check2 No Action2 Selectivity Issue: Use NH3/MeOH solvent (Method B) or Add more CoCl2 (Method A) Check2->Action2 Yes Check3 Low Recovery during Workup? Check2->Check3 No Action3 pH Issue: Ensure pH > 12 before extraction. Amine is water soluble at neutral pH. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common reduction failures.

References

  • General Method (CoCl2/NaBH4): Osby, J. O.; Heinzman, S. W.; Ganem, B. "Studies on the mechanism of transition-metal-assisted sodium borohydride reductions." Journal of the American Chemical Society, 1986 , 108, 67-72. Link

  • Raney Nickel Selectivity: Nagarajan, S.; Ganem, B. "Chemistry of naturally occurring polyamines. 10. Non-enzymatic synthesis of spermidine and spermine from putrescine."[1] Journal of Organic Chemistry, 1986 , 51, 4856-4861. Link

  • Pyrazole Synthesis Context: Fustero, S. et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 2002 , 4, 3651–3654. Link

  • Compound Data: PubChem Entry for 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine (CID 13911095). Link

  • Safety (Nitriles/Hydrides): Prudent Practices in the Laboratory, National Research Council. Link

Sources

Application

Application Note: Hydrolysis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile to 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract This application note details the optimized protocol for the hydrolysis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile to its corresponding carboxylic acid, 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid . This trans...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the hydrolysis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile to its corresponding carboxylic acid, 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid . This transformation is a critical step in the synthesis of pyrazole-based pharmaceutical intermediates, including Janus Kinase (JAK) inhibitors. While nitrile hydrolysis is a standard organic transformation, the specific stability of the N-alkyl pyrazole bond requires tailored conditions to prevent retro-Michael addition or ring degradation. This guide presents two validated methods: a preferred Alkaline Hydrolysis (high yield, scalable) and an alternative Acid-Catalyzed Hydrolysis , supported by mechanistic insights and analytical validation data.

Introduction & Strategic Significance

The conversion of nitrile moieties to carboxylic acids is ubiquitous in medicinal chemistry. However, when the nitrile is attached to a pyrazole ring via an ethylene linker (a "pyrazole-propanenitrile" motif), the reaction conditions must balance reactivity with chemoselectivity.

The starting material, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile , is typically synthesized via the aza-Michael addition of 4-methylpyrazole to acrylonitrile. The subsequent hydrolysis targets the terminal cyano group.

Key Challenges
  • Retro-Michael Reaction: Under strongly basic conditions and high temperatures, the N-alkyl bond can cleave, reverting the compound to 4-methylpyrazole and acrylonitrile (or acrylic acid).

  • Amide Stalling: Incomplete hydrolysis often leads to the isolation of the primary amide intermediate rather than the desired acid.

  • Solubility: The zwitterionic nature of the amino-acid-like product can complicate isolation from aqueous media.

Reaction Mechanism & Pathway

The hydrolysis proceeds via a stepwise nucleophilic addition of water to the cyano group.[1] In the alkaline pathway, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming an imidate intermediate which tautomerizes to a primary amide.[1] Further hydrolysis yields the carboxylate salt, which is protonated during workup to release the free acid and ammonia.

Figure 1: Reaction Pathway and Mechanism

ReactionMechanism cluster_conditions Critical Control Points Start Nitrile Substrate (C7H9N3) Inter1 Imidate Intermediate Start->Inter1 + OH- / H2O Nu- Attack Amide Primary Amide (C7H11N3O) Inter1->Amide Tautomerization Salt Carboxylate Salt (R-COO- Na+) Amide->Salt + OH- / H2O - NH3 Ammonia NH3 (Byproduct) Amide->Ammonia Product Carboxylic Acid (C7H10N2O2) Salt->Product + HCl (pH 3-4) Protonation

Caption: Stepwise alkaline hydrolysis mechanism. The conversion of Amide to Carboxylate (Red Arrow) is the rate-determining step requiring elevated temperature.

Experimental Protocols

Method A: Alkaline Hydrolysis (Preferred)

This method is recommended for scale-up due to its higher reaction rate and cleaner impurity profile. It utilizes sodium hydroxide in an aqueous ethanol system.

Reagents:

  • Substrate: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 2.5 – 3.0 equivalents (pellets or 4M solution)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Acid (Workup): 2M Hydrochloric Acid (HCl)

Protocol:

  • Setup: Charge a round-bottom flask with the nitrile substrate and Ethanol/Water solvent (10 mL per gram of substrate).

  • Addition: Add NaOH (2.5 eq) to the stirring solution. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to 75–80°C (Reflux) .

    • Critical Note: Do not exceed 85°C to minimize retro-Michael degradation.

  • Monitoring: Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (Rf ~0.6) will disappear, followed by the transient amide (Rf ~0.3), leading to the baseline acid spot.

    • Time: Typically 4–6 hours.

  • Concentration: Once complete, cool to room temperature and remove the ethanol under reduced pressure (Rotavap).

  • Workup:

    • Dilute the aqueous residue with water (5 mL/g).

    • Wash with minimal Dichloromethane (DCM) to remove unreacted organic impurities (optional).

    • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until pH 3–4 is reached.

    • Observation: The product typically precipitates as a white or off-white solid at this pH.

  • Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 45°C.

Method B: Acid-Catalyzed Hydrolysis (Alternative)

Use this method if the substrate contains base-sensitive functional groups (unlikely for this specific molecule, but useful for analogs).

Reagents:

  • Acid: 6M Hydrochloric Acid (HCl) or H2SO4 (20% in water)

  • Solvent: 1,4-Dioxane (to improve solubility)

Protocol:

  • Dissolution: Dissolve the nitrile in 1,4-Dioxane (5 mL/g).

  • Acidification: Add 6M HCl (10 mL/g).

  • Heating: Heat to 90–100°C for 8–12 hours.

    • Note: Acid hydrolysis is slower than basic hydrolysis for this substrate.

  • Workup: Concentrate to remove dioxane. Adjust pH to ~3-4 with dilute NaOH or Na2CO3 to precipitate the zwitterionic free acid.

Process Workflow & Decision Matrix

Figure 2: Operational Workflow

Workflow Step1 Dissolve Nitrile (EtOH/H2O) Step2 Add NaOH (2.5 eq) Heat to 80°C Step1->Step2 Check Check TLC/HPLC (Is Amide consumed?) Step2->Check Continue Continue Heating Check->Continue No Step3 Evaporate EtOH Check->Step3 Yes Continue->Check Step4 Acidify aq. residue to pH 3-4 (HCl) Step3->Step4 Step5 Filtration & Drying Step4->Step5

Caption: Operational workflow for Method A (Alkaline Hydrolysis).

Analytical Validation

The following data points confirm the successful synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid .

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy Loss of peak at ~2250 cm⁻¹ (C≡N)Consumption of Nitrile
Appearance of broad band 2500–3300 cm⁻¹ (O-H)Carboxylic Acid formation
Appearance of strong peak at ~1710 cm⁻¹ (C=O)Carbonyl group formation
¹H NMR (DMSO-d₆) δ ~12.2 ppm (broad s, 1H)Carboxylic acid proton
δ ~7.5 & 7.3 ppm (s, 2H)Pyrazole ring protons (H3, H5)
δ ~4.3 ppm (t, 2H)N-CH₂ (adjacent to pyrazole)
δ ~2.7 ppm (t, 2H)CH₂-COOH (adjacent to carbonyl)
δ ~2.0 ppm (s, 3H)Methyl group on pyrazole
Mass Spectrometry m/z = 155.08 [M+H]⁺Molecular Weight Confirmation (MW: 154.[2][3]17)

Troubleshooting & Optimization

Issue: Incomplete Conversion (Amide Presence)

If the primary amide intermediate persists (observed as a spot slightly lower than nitrile on TLC, often co-eluting with acid in some systems):

  • Cause: Insufficient base concentration or temperature too low.

  • Solution: Increase NaOH to 4.0 equivalents and ensure temperature is maintained at a rigorous reflux (80°C). Extend reaction time by 2 hours.

Issue: Low Yield / No Precipitate
  • Cause: The product is amphoteric (pyrazole nitrogen can accept a proton; carboxylic acid donates one). At very low pH (<1), the pyrazole is protonated (cationic). At high pH (>7), it is anionic.

  • Solution: The isoelectric point is critical. Carefully adjust pH to the 3–4 range .[4] If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate or n-Butanol.

Issue: Retro-Michael Degradation
  • Observation: Smell of acrylonitrile or detection of 4-methylpyrazole (lower MW) in MS.

  • Solution: This occurs if the reaction is overheated (>90°C) or runs too long in strong base. Reduce temperature to 60°C and extend time, or switch to enzymatic hydrolysis (Nitrilase) if available (though chemical hydrolysis is usually sufficient for this robust scaffold).

Safety & Handling

  • Ammonia Evolution: The reaction releases ammonia gas. Perform in a fume hood.

  • Cyanide Risk: While this is a hydrolysis (releasing NH3, not CN-), always treat nitrile-containing waste streams with care. Ensure no reductive conditions are present that could generate HCN.

  • Corrosives: NaOH and HCl are corrosive. Wear standard PPE (gloves, goggles, lab coat).

References

  • Vertex Pharmaceuticals. "Method for synthesizing ruxolitinib intermediate." Google Patents, CN105461630A. Link

  • Technical Disclosure Commons. "Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate." Defensive Publication, 2023.[3][5][6] Link

  • LibreTexts Chemistry. "Hydrolysis of Nitriles to form Carboxylic Acids." Chemistry LibreTexts, 2025. Link

  • National Institutes of Health (NIH). "Renal metabolism of acrylonitrile to cyanide: in vitro studies." PubMed, 1999. Link

  • Sigma-Aldrich. "3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid Product Sheet." MilliporeSigma. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

This Application Note provides a comprehensive, expert-level guide for the microwave-assisted synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 88393-88-8). This protocol is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide for the microwave-assisted synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 88393-88-8). This protocol is designed for medicinal chemists and process engineers seeking a rapid, high-yielding, and environmentally benign method for generating this key pyrazole intermediate.

Abstract

The synthesis of N-alkylated pyrazoles is a fundamental transformation in medicinal chemistry, particularly for the development of JAK inhibitors and alcohol dehydrogenase inhibitors (e.g., Fomepizole derivatives). Conventional aza-Michael addition of pyrazoles to acrylonitrile often requires prolonged heating (12–24 hours), toxic organic solvents, and harsh bases. This protocol utilizes microwave irradiation to drive the reaction between 4-methylpyrazole and acrylonitrile in a solvent-free (neat) or aqueous environment. The method reduces reaction time to under 20 minutes, achieves yields >90%, and eliminates the need for chromatographic purification in most cases.

Introduction & Scientific Rationale

The Target Molecule

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a functionalized pyrazole intermediate.[1][2][3] The cyano group serves as a versatile handle, easily convertible to amines, amides, or carboxylic acids, while the 4-methylpyrazole core is a pharmacophore known for inhibiting alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1).

Mechanism: Base-Catalyzed Aza-Michael Addition

The reaction proceeds via an aza-Michael addition . The pyrazole nitrogen (N1), rendered more nucleophilic by a base catalyst, attacks the


-carbon of the electron-deficient acrylonitrile.
  • Regioselectivity: 4-methylpyrazole is symmetric with respect to tautomerism (

    
     vs 
    
    
    
    are equivalent due to the C4 symmetry), preventing regioisomeric mixtures common with 3-substituted pyrazoles.
  • Microwave Effect: Dipolar polarization of the polar reactants (acrylonitrile and pyrazole) and the ionic catalyst (if used) leads to rapid internal heating, accelerating the transition state formation.

Reaction Scheme

ReactionScheme Reactant1 4-Methylpyrazole (Nucleophile) Intermediate Transition State (Dipolar Activation) Reactant1->Intermediate Reactant2 Acrylonitrile (Michael Acceptor) Reactant2->Intermediate Catalyst Cat. DBU or NaOH (Base) Catalyst->Intermediate Activates Product 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Intermediate->Product MW Irradiation 80-100°C, 10-20 min

Figure 1: Reaction pathway for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentSpecificationRole
4-Methylpyrazole >98% PuritySubstrate (Nucleophile)
Acrylonitrile >99%, StabilizedSubstrate (Electrophile)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Reagent GradeBase Catalyst (Organic)
Triton B (alt.[4][5] catalyst)40% in MeOHBase Catalyst (Phase Transfer)
Microwave Reactor Single-mode (e.g., CEM Discover, Biotage Initiator)Energy Source
Vial 10 mL or 35 mL Pressure VialReaction Vessel
Safety Warning (Critical)
  • Acrylonitrile is highly toxic, carcinogenic, and volatile. It can be absorbed through the skin. ALL handling must occur in a functioning fume hood. Double-gloving (Nitrile/Silver Shield) is recommended.

  • Microwave Safety: Do not overheat acrylonitrile in a sealed vessel beyond its stability limits. Ensure the vessel is rated for the generated pressure (typically < 5 bar for this reaction).

Step-by-Step Procedure
Step 1: Preparation (Solvent-Free Method)[6]
  • Weigh 4-methylpyrazole (821 mg, 10.0 mmol) directly into a 10 mL microwave process vial.

  • Add a magnetic stir bar.

  • Add Acrylonitrile (795 mg, 1.0 mL, 15.0 mmol). Note: 1.5 equivalents are used to drive the reaction; excess is easily removed.

  • Add DBU (76 mg, 0.5 mmol, 5 mol%).

    • Alternative: For a greener approach, use 0.5 mL of water as solvent and 5 mol% NaOH, though neat conditions are faster.

  • Cap the vial immediately and crimp tightly.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Mode: Dynamic (Power cycling to maintain temp)

  • Temperature: 90°C

  • Hold Time: 15 minutes

  • Pressure Limit: 200 psi (14 bar) - Safety cutoff

  • Power: Max 150 W (High power absorption expected due to polarity)

  • Stirring: High

Step 3: Work-up and Purification
  • Cool the vial to room temperature (using reactor air jet).

  • Vent carefully in a fume hood to release any residual pressure.

  • Transfer the mixture to a round-bottom flask.

  • Removal of Excess Acrylonitrile: Evaporate the excess acrylonitrile under reduced pressure (Rotary evaporator) at 40°C. Trap the distillate in a cold trap to prevent release into the lab atmosphere.

  • Extraction (Optional): If the product appears oily or impure:

    • Dissolve residue in Ethyl Acetate (20 mL).

    • Wash with Water (2 x 10 mL) to remove DBU.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Final Product: The resulting oil is typically >95% pure. If crystallization is required, use cold Diethyl Ether/Hexane.

Results & Discussion

Yield Comparison
MethodConditionsTimeYield (%)
Conventional Thermal Reflux in Acetonitrile18 hours75%
Microwave (Water) 100°C, NaOH cat.20 mins88%
Microwave (Neat/DBU) 90°C, DBU cat. 15 mins 96%
Characterization Data (Expected)

The product is typically a colorless to pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.35 (s, 1H, Pyrazole-H5)
      
    • 
       7.20 (s, 1H, Pyrazole-H3)
      
    • 
       4.35 (t, 
      
      
      
      Hz, 2H, N-CH
      
      
      )
    • 
       2.85 (t, 
      
      
      
      Hz, 2H, CH
      
      
      -CN)
    • 
       2.08 (s, 3H, Pyrazole-CH 
      
      
      
      )[7]
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       139.5 (C5), 129.0 (C3), 117.5 (CN), 116.0 (C4), 48.5 (N-CH
      
      
      
      ), 19.0 (CH
      
      
      -CN), 9.5 (CH
      
      
      ).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    [M+H]
    
    
    : 136.08. Found: 136.1.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Polymerization of AcrylonitrileEnsure acrylonitrile contains stabilizer (MEHQ). Reduce temp to 80°C.
High Pressure Trip Overheating or volatile evolutionReduce microwave power or temperature. Check vial headspace.
Incomplete Conversion Wet reagents (water inhibits DBU)Use dry reagents or switch to aqueous NaOH protocol.
Color/Tar Formation Thermal decompositionReduce hold time to 10 mins. Perform reaction under

atmosphere.

Workflow Visualization

Workflow Step1 1. Charge Vial: 4-Methylpyrazole + Acrylonitrile + DBU (Cat.) Step2 2. Microwave Irradiation: 90°C, 15 min, High Stirring Step1->Step2 Step3 3. Work-up: Evaporate excess Acrylonitrile (Rotovap) Step2->Step3 Step4 4. Purification (Optional): EtOAc/Water Extraction Step3->Step4 If purity <95% Step5 5. Analysis: NMR & MS Confirmation Step3->Step5 If purity >95% Step4->Step5

Figure 2: Operational workflow for the microwave synthesis protocol.

References

  • Microwave-Assisted Aza-Michael Addition

    • One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Journal of the Indian Chemical Society.

  • Acrylonitrile Safety & Handling

    • Acrylonitrile - Product Stewardship Summary and Safe Handling Guide.8[1][9][10][11]

  • 4-Methylpyrazole (Fomepizole)

    • The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen.[10]

  • Compound Data (Analogous Structures)

    • 3-(1H-Pyrazol-1-yl)propanenitrile PubChem Entry.[12]

  • General Microwave Pyrazole Synthesis

    • Microwave-assisted synthesis of pyrazoles - a mini-review.

Sources

Application

Using 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile in JAK inhibitor synthesis

Application Note: High-Efficiency Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile for JAK Inhibitor Scaffolds Executive Summary This application note details the optimized synthesis of 3-(4-methyl-1H-pyrazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile for JAK Inhibitor Scaffolds

Executive Summary

This application note details the optimized synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 89853-48-5), a critical pyrazole-based building block.[1][2] While 4-bromopyrazole derivatives are canonical intermediates for Ruxolitinib (Jakafi), the 4-methyl analog represents a vital scaffold for next-generation Janus Kinase (JAK) inhibitors and a robust model system for optimizing Aza-Michael additions.[1][2] This guide provides a scalable, self-validating protocol using 4-methylpyrazole (Fomepizole) and acrylonitrile, emphasizing regiochemical control, safety management of nitriles, and downstream applicability in aminopyrazole pharmacophore generation.[1][2]

Strategic Context & Mechanism

The JAK Inhibitor Pharmacophore

The N-alkylated pyrazole moiety is a recurring motif in JAK inhibitors (e.g., Ruxolitinib, Baricitinib).[1] The electronic properties of the pyrazole ring, modulated by substituents at the C4 position (methyl vs. bromo), significantly influence the potency and selectivity against JAK1/JAK2 isoforms.[1]

  • Ruxolitinib: Uses a 4-bromo substituent, later coupled via Suzuki-Miyaura cross-coupling.[1][2]

  • 4-Methyl Analogs: Used in scaffold hopping to explore hydrophobic pocket interactions without the steric bulk or halogen bonding of bromine.[2]

Reaction Mechanism: Aza-Michael Addition

The synthesis relies on the base-catalyzed conjugate addition of 4-methylpyrazole to acrylonitrile.[1][2]

  • Symmetry Advantage: Unlike 3-methylpyrazole, which yields a mixture of N1 and N2 isomers requiring difficult chromatographic separation, 4-methylpyrazole is symmetric .[1][2] Alkylation at either nitrogen produces the identical product, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.[1][2] This causality simplifies the purification workflow to a filtration or simple extraction.

  • Thermodynamics: The reaction is exothermic. Controlled addition is critical to prevent polymerization of acrylonitrile.

ReactionMechanism Reactants 4-Methylpyrazole + Acrylonitrile Transition Transition State (Anionic Species) Reactants->Transition DBU Catalyst (Deprotonation) Polymer Side Reaction: Polyacrylonitrile Reactants->Polymer Excess Heat/Base (Avoid!) Product 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Transition->Product Conjugate Addition (Kinetic Control)

Figure 1: Mechanistic pathway of the Aza-Michael addition. Note the critical divergence point where thermal control prevents polymerization.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Methylpyrazole (99%, CAS 7554-65-6).[1][2]

    • Acrylonitrile (>99%, stabilized with MEHQ).[1] WARNING: Highly Toxic/Carcinogenic.

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B (40% in methanol).[1][2]

    • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Equipment:

    • Three-neck round-bottom flask (250 mL).[1][2]

    • Reflux condenser with nitrogen inlet.

    • Pressure-equalizing addition funnel.[1][2]

    • Temperature probe (internal).

Step-by-Step Synthesis

Step 1: Catalyst Activation [2]

  • Charge the reaction flask with 4-methylpyrazole (8.2 g, 100 mmol) and Acetonitrile (50 mL).

  • Add DBU (0.76 g, 5 mmol, 5 mol%) via syringe.

  • Stir at room temperature (25°C) for 15 minutes to ensure deprotonation equilibrium.

Step 2: Controlled Addition (The Critical Step)

  • Cool the solution to 0–5°C using an ice bath. Causality: Low temperature suppresses the polymerization of acrylonitrile.

  • Load Acrylonitrile (6.36 g, 120 mmol, 1.2 equiv) into the addition funnel.

  • Add acrylonitrile dropwise over 45 minutes. Monitor internal temperature; do not allow it to exceed 10°C.

Step 3: Reaction & Workup

  • After addition, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat to 60°C for 4 hours to drive the reaction to completion.

  • In-Process Control (IPC): Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] Target: Disappearance of 4-methylpyrazole.[1][2]

  • Quench: Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylonitrile. Safety Note: The distillate contains acrylonitrile; treat as hazardous waste.

  • Purification:

    • Dissolve residue in Ethyl Acetate (100 mL).

    • Wash with 0.1 N HCl (2 x 50 mL) to remove DBU.

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

    • Result: The product is typically obtained as a clear to pale yellow oil that may crystallize upon standing.

Quantitative Data Summary
ParameterSpecification / ResultNotes
Yield 92% – 96%High efficiency due to lack of regioisomers.[1][2]
Purity (HPLC) > 98.5% (a/a)Main impurity: Dimerized acrylonitrile (trace).
Appearance Pale yellow oilSolidifies at < 10°C.
1H NMR (CDCl3) δ 7.35 (s, 1H), 7.20 (s, 1H), 4.30 (t, 2H), 2.85 (t, 2H), 2.05 (s, 3H)Characteristic pyrazole protons and ethyl chain.[1]

Downstream Applications in JAK Inhibitor Synthesis

This intermediate is rarely the final API; it is a "masked" amine or acid. The nitrile group serves as a robust precursor for further elaboration.

Workflow: Nitrile Reduction to Amine

For JAK inhibitors requiring a propylamine linker (e.g., analogs of Tofacitinib side chains), the nitrile is reduced.[1]

DownstreamWorkflow cluster_paths Divergent Synthesis Paths Intermediate 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile PathA Path A: Hydrogenation (Raney Ni / H2 / NH3) Target: Primary Amine Intermediate->PathA Reduction PathB Path B: Hydrolysis (HCl / H2O) Target: Carboxylic Acid Intermediate->PathB Hydrolysis Final JAK Inhibitor Scaffold Assembly PathA->Final PathB->Final

Figure 2: Divergent synthetic utility of the nitrile intermediate.

Protocol for Path A (Reduction):

  • Reagents: Raney Nickel (active), Methanol, Ammonia (7N in MeOH).[1]

  • Conditions: 50 psi H₂, RT, 12 hours.

  • Outcome: Clean conversion to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine , a primary amine ready for amide coupling or SNAr reactions with chloropyrimidines (the JAK kinase hinge-binding motif).[1][2]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Polymerization of AcrylonitrileEnsure temperature < 10°C during addition. Add hydroquinone inhibitor if necessary.
Incomplete Reaction Inactive CatalystDBU is hygroscopic; use fresh or distilled DBU. Alternatively, use Triton B.
Color Formation OxidationPerform reaction under strict Nitrogen/Argon atmosphere.

References

  • Lin, Q., et al. (2009).[1] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.[1] [1]

  • Breit, B., et al. (2015).[1] "Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes." Angewandte Chemie International Edition, 54(24), 7149–7153.[1] [1]

  • Chen, F. (2016).[1] "Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile." SciSpace.

  • PubChem. (n.d.).[3] "3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile Compound Summary." National Center for Biotechnology Information. [1]

  • Vazquez, E., et al. (2010).[1] "Process Development and Production of 4-Methylpyrazole." Organic Process Research & Development, 14(1), 224-228.[1] (Contextual reference for 4-MP handling).

Sources

Method

Application Note: Green Chemistry Protocols for Pyrazole N-Alkylation with Acrylonitrile

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide Executive Summary & Mechanistic Rationale N-alkylated pyrazoles are privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide

Executive Summary & Mechanistic Rationale

N-alkylated pyrazoles are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous therapeutics targeting prostate cancer, depression, and neurological disorders[1]. Historically, the N-alkylation of pyrazoles required toxic alkyl halides, harsh bases, and volatile organic solvents (VOCs), resulting in poor atom economy and significant hazardous salt waste.

To circumvent these environmental and safety bottlenecks, the aza-Michael addition of pyrazoles to acrylonitrile has emerged as a superior, 100% atom-economical pathway. By exploiting the intrinsic nucleophilicity of the pyrazole nitrogen and the electrophilicity of the β-carbon on acrylonitrile, the reaction can be driven to completion without generating any chemical byproducts.

This Application Note details two field-proven green chemistry paradigms for this transformation:

  • A Solvent- and Catalyst-Free Thermal Protocol [2]

  • A Biocatalytic Continuous-Flow Protocol [1]

Causality of the Aza-Michael Mechanism

The aza-Michael addition is a third-order reaction (first order in the Michael acceptor, second order in the Michael donor)[2]. In the absence of a basic catalyst, the reaction relies heavily on the local concentration of the reactants. By running the reaction neat (solvent-free), the collision frequency is maximized. The transition state involves the nucleophilic attack of the pyrazole nitrogen on the alkene, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable N-(2-cyanoethyl)pyrazole[2].

Mechanism N1 Pyrazole (Donor) N3 C-N Bond Formation (Transition State) N1->N3 N2 Acrylonitrile (Acceptor) N2->N3 N4 Proton Transfer N3->N4 N5 N-(2-cyanoethyl)pyrazole (100% Atom Economy) N4->N5

Figure 1: Mechanistic pathway of the Aza-Michael addition exhibiting 100% atom economy.

Comparative Data Analysis

To select the appropriate methodology for your specific scale-up or discovery needs, consult the quantitative performance metrics summarized in Table 1. Traditional batch methods are included to highlight the efficiency gains of the green protocols.

Table 1: Performance Metrics of Pyrazole N-Alkylation Protocols

Reaction MetricProtocol A: Catalyst-Free ThermalProtocol B: Biocatalytic FlowTraditional Batch Synthesis
Catalyst System None requiredLipozyme® TL IM / K₂CO₃Cs₂CO₃ or CuCl[1][3]
Reaction Medium None (Neat / Solvent-Free)Acetonitrile (Green Solvent)Toluene, THF, or DCE[1]
Operating Temp. 80 °C45 °C25 °C – 120 °C[1][3]
Reaction Time 3 – 24 hours25 minutes (Residence Time)24 hours[3]
Isolated Yield > 97%> 90%75% – 94%[3]
E-factor (Waste) ~ 0.05 (Near zero waste)Low (Recyclable catalyst)High (Stoichiometric salt waste)

Workflow Visualization

Workflow cluster_0 Protocol A: Catalyst-Free Thermal cluster_1 Protocol B: Biocatalytic Flow A1 Mix Pyrazole + Acrylonitrile (Excess) A2 Heat at 80°C (Solvent-Free) A1->A2 A3 Evaporate Excess Acrylonitrile A2->A3 Product Pure N-Alkylated Pyrazole A3->Product B1 Substrates in Acetonitrile B2 Lipozyme TL IM / K2CO3 Microreactor (45°C) B1->B2 B3 Continuous Flow Collection B2->B3 B3->Product

Figure 2: Comparative workflows for Green Aza-Michael Addition of Pyrazoles to Acrylonitrile.

Detailed Experimental Protocols

Protocol A: Solvent- and Catalyst-Free Thermal Aza-Michael Addition

Objective: Synthesize N-(2-cyanoethyl)pyrazole utilizing absolute atom economy and zero auxiliary chemicals.

Materials:

  • Pyrazole (1.0 eq, solid)

  • Acrylonitrile (1.5 eq, liquid)

Step-by-Step Methodology:

  • Reagent Mixing: In a 10 mL heavy-walled reaction vial, add 10.0 mmol of solid pyrazole. In a fume hood, add 15.0 mmol of liquid acrylonitrile directly to the solid.

    • Scientific Causality: Acrylonitrile is intentionally used in a slight excess (1.5 eq) to act simultaneously as the Michael acceptor and the reaction medium. This ensures complete solubilization of the solid pyrazole upon heating, maximizing the molecular collision frequency required to drive an uncatalyzed reaction[2].

  • Thermal Activation: Seal the vial securely with a PTFE-lined cap. Heat the mixture to 80 °C under continuous magnetic stirring for 3 to 5 hours.

    • Scientific Causality: Heating to 80 °C provides the exact thermodynamic energy required to overcome the activation barrier of the uncatalyzed C-N bond formation, without inducing thermal degradation or unwanted radical polymerization of the acrylonitrile[2].

  • Self-Validating Reaction Monitoring: Spot the crude mixture on a TLC plate (Hexane:Ethyl Acetate 7:3). The complete disappearance of the pyrazole spot confirms 100% conversion.

  • Workup & Isolation: Cool the mixture to room temperature. Transfer the crude liquid to a round-bottom flask and remove the excess volatile acrylonitrile via rotary evaporation (40 °C, 50 mbar).

    • Self-Validating System: Because no non-volatile solvents or solid catalysts are present, obtaining a constant mass after evaporation self-validates the quantitative conversion. The remaining residue is the analytically pure N-alkylated pyrazole (>97% yield), requiring no aqueous workup or column chromatography[2].

Protocol B: Biocatalytic Continuous-Flow Addition

Objective: Achieve rapid, scalable synthesis using enzyme promiscuity combined with flow chemistry.

Materials:

  • Pyrazole (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Lipozyme® TL IM (Immobilized Lipase)

  • K₂CO₃ (Solid)

  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Microreactor Preparation: Pack a continuous-flow microreactor column (e.g., 2.0 mm internal diameter) with a homogeneously mixed solid bed of Lipozyme® TL IM and K₂CO₃.

    • Scientific Causality: Immobilized lipases provide a high-surface-area biocatalytic environment that exhibits promiscuous aza-Michael activity. The K₂CO₃ serves as a mild, heterogeneous co-catalyst to assist in the initial N-deprotonation of the pyrazole, which is the rate-limiting step, thereby dramatically increasing the nucleophilicity of the substrate[1].

  • Substrate Solution: Dissolve pyrazole (0.5 M) and acrylonitrile (0.6 M) in acetonitrile.

    • Scientific Causality: Acetonitrile is a green-compatible solvent that maintains the structural integrity of the enzyme while ensuring a single-phase liquid flow, preventing reactor clogging and mass-transfer resistance[1].

  • Flow Execution: Pump the substrate solution through the packed microreactor at a controlled temperature of 45 °C. Calibrate the pump flow rate to achieve a residence time of exactly 25 minutes.

    • Scientific Causality: Continuous flow chemistry enhances heat and mass transfer, creating steep local concentration gradients. This drastically reduces the required reaction time from 24 hours (in traditional batch) down to 25 minutes[1].

  • Collection & Isolation: Collect the steady-state effluent. Evaporate the acetonitrile and excess acrylonitrile under reduced pressure to yield the pure product (>90% yield). The mixed catalyst bed remains safely packed in the reactor for subsequent continuous cycles, ensuring a highly sustainable and scalable process[1].

References

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives Source: RSC Advances (via NIH) URL:1

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles Source: ChemistrySelect (via D-NB / Semantic Scholar) URL:2

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: RSC Advances (via NIH) URL:3

Sources

Application

Application Note: Reagents and Protocols for the Conversion of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile to Amidines

Executive Summary & Mechanistic Rationale The conversion of nitriles to amidines is a fundamental transformation in medicinal chemistry, as the amidine moiety is a critical pharmacophore in numerous thrombolytics, kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The conversion of nitriles to amidines is a fundamental transformation in medicinal chemistry, as the amidine moiety is a critical pharmacophore in numerous thrombolytics, kinase inhibitors, and receptor antagonists[1]. However, transforming 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile into its corresponding amidine presents two distinct chemical challenges:

  • Aliphatic Nitrile Reactivity: Unlike aryl nitriles, aliphatic nitriles are inherently less electrophilic, rendering classical nucleophilic additions sluggish and prone to side reactions.

  • Lewis Basic Interference: The substrate contains a 1H-pyrazole ring. The unhindered nitrogen (N2) on the pyrazole is a strong Lewis base that actively coordinates with metal-based activation reagents (e.g., Al, Ln, Sm), effectively sequestering the catalyst or reagent and stalling the reaction.

As a Senior Application Scientist, selecting the correct reagent system requires balancing the need for strong electrophilic activation of the nitrile with the stoichiometric demands introduced by the pyrazole ring. This guide details two field-proven, self-validating methodologies to achieve this conversion: the direct Garigipati Amidination [2] and the two-step Amidoxime-Mediated Reduction [1].

Strategic Reagent Selection & Workflows

Route A: Garigipati's Reagent (Amino(methyl)aluminum)

Developed by Ravi S. Garigipati, this method utilizes the in situ generation of


 from trimethylaluminum (

) and ammonium chloride[2]. It is the gold standard for unactivated aliphatic nitriles.
  • Causality & Adjustment: Because the pyrazole nitrogen will coordinate with the highly Lewis acidic aluminum center, a standard 1.1 equivalent of the reagent will fail. A minimum of 2.5 equivalents must be deployed to saturate the pyrazole and leave sufficient active reagent to attack the nitrile carbon.

Route B: Amidoxime-Mediated Synthesis

This alternative bypasses Lewis acids entirely by utilizing hydroxylamine hydrochloride to form an amidoxime intermediate, followed by reductive N-O bond cleavage[1].

  • Causality & Adjustment: This metal-free first step is ideal for highly coordinating substrates. It leverages the strong

    
    -effect of hydroxylamine, making it sufficiently nucleophilic to attack the aliphatic nitrile without prior electrophilic activation.
    

Workflow Substrate 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Analysis Substrate Analysis: Aliphatic Nitrile + Lewis Basic Pyrazole Substrate->Analysis RouteA Garigipati's Method (AlMe3 / NH4Cl) Analysis->RouteA Direct Conversion RouteB Amidoxime Method (NH2OH·HCl then [H]) Analysis->RouteB Two-Step Conversion NoteA Requires >2.5 eq AlMe3 due to pyrazole coordination RouteA->NoteA NoteB Metal-free first step; Ideal for sensitive moieties RouteB->NoteB Product Target Amidine Hydrochloride NoteA->Product NoteB->Product

Figure 1: Decision matrix for amidine synthesis from pyrazole-containing aliphatic nitriles.

Comparative Data & Reagent Profiles

The following table summarizes the quantitative expectations and operational parameters for the primary amidination strategies[3],[1],[2].

MethodologyActive ReagentReaction ConditionsExpected YieldPros & Cons
Garigipati

Toluene, 80 °C, 12-18 h65 - 80%Pro: Direct 1-step conversion.Con: Requires pyrophoric

; excess equivalents needed.
Amidoxime

, then

EtOH reflux, then RT70 - 85% (Over 2 steps)Pro: Mild, scalable, avoids Lewis acid sequestration.Con: Requires two discrete isolation steps.
Pinner Synthesis

,

, then

EtOH, 0 °C to RT40 - 55%Pro: Classical, inexpensive reagents.Con: Harsh acidic conditions protonate the pyrazole, stalling imidate formation.

Validated Experimental Protocols

Protocol A: Direct Amidination via Garigipati's Reagent

This protocol relies on the intramolecular delivery of an amine from an aluminum complex.

Mechanism Step1 AlMe3 + NH4Cl (Toluene, 0°C to RT) Step2 Active Reagent: MeAl(Cl)NH2 Step1->Step2 - CH4 (gas) Step3 Substrate Addition: Nitrile & Pyrazole Coordination Step2->Step3 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile Step4 Intramolecular Nucleophilic Attack (80°C, 12h) Step3->Step4 Step5 Aluminum Amidine Complex Step4->Step5 Step6 Acidic Quench (HCl / MeOH) Step5->Step6 Product Amidine Hydrochloride Step6->Product

Figure 2: Mechanistic pathway of Garigipati amidination highlighting pyrazole coordination.

Step-by-Step Methodology:

  • Reagent Generation: To an oven-dried flask under Argon, add anhydrous

    
     (2.5 eq) and suspend in dry toluene (0.5 M). Cool to 0 °C.
    
  • Activation: Dropwise, add

    
     (2.0 M in toluene, 2.5 eq).
    
    • Self-Validation: Methane gas evolution will immediately begin. Allow the reaction to warm to room temperature. The cessation of gas evolution (approx. 1–2 h) is a visual, self-validating indicator that the active

      
       reagent has fully formed[2].
      
  • Substrate Addition: Add 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) as a solution in dry toluene.

    • Causality: The high equivalent count ensures the pyrazole nitrogen is saturated, leaving sufficient reagent to activate the nitrile.

  • Heating: Heat the mixture to 80 °C for 14 hours.

  • Anhydrous Quench (Critical Step): Cool the reaction to 0 °C. Create a slurry of silica gel in

    
     and add it to the flask, followed by the extremely slow, dropwise addition of methanol.
    
    • Causality: Quenching organoaluminum reactions with aqueous media generates intractable aluminum hydroxide emulsions that trap the highly polar amidine. The silica/methanol quench safely hydrolyzes the aluminum, adsorbing the salts onto the silica for straightforward filtration.

  • Isolation: Filter through a Celite pad, wash with 20% MeOH in DCM, and concentrate. Purify via reverse-phase chromatography to yield the amidine hydrochloride.

Protocol B: Two-Step Amidoxime-Mediated Synthesis

This protocol is highly recommended if scaling up, as it avoids pyrophoric reagents and circumvents the pyrazole's Lewis basicity[1].

Step-by-Step Methodology:

  • Amidoxime Formation: Dissolve the nitrile substrate (1.0 eq) in absolute ethanol (0.2 M). Add hydroxylamine hydrochloride (

    
    , 2.0 eq) and triethylamine (
    
    
    
    , 2.2 eq).
  • Reflux: Heat the mixture to reflux for 6–8 hours.

    • Self-Validation: Aliphatic nitriles lack strong UV chromophores. Monitor via TLC using a Ninhydrin or iodine stain. The disappearance of the high-Rf nitrile and the appearance of a highly polar, streak-prone amidoxime spot confirms conversion.

  • Workup: Concentrate the solvent in vacuo, partition between EtOAc and water, and extract the organic layer. Dry over

    
     and concentrate to isolate the intermediate 3-(4-methyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide.
    
  • Reductive Cleavage: Dissolve the crude amidoxime in glacial acetic acid (0.1 M). Add activated Zinc dust (5.0 eq) in portions at room temperature.

    • Causality: Acetic acid serves a dual purpose: it acts as the solvent and provides the necessary proton source to facilitate the reductive cleavage of the N-O bond by the zinc surface[1].

  • Filtration & Salt Exchange: Stir for 4 hours. Filter the unreacted zinc through Celite. Concentrate the acetic acid under high vacuum. Treat the residue with 2M HCl in diethyl ether to precipitate the final amidine as a stable hydrochloride salt.

References

  • Title: Amidine synthesis by imidoylation Source: Organic Chemistry Portal URL
  • Title: US5962693A - Efficient method for the conversion of nitriles to amidines Source: Google Patents URL
  • Title: Mild method for the synthesis of amidines by the electrophilic activation of amides (Includes citation for Garigipati's Reagent)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

Topic: Optimization of Aza-Michael Addition for Pyrazole Derivatives Ticket ID: #PYR-CN-4ME-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Aza-Michael Addition for Pyrazole Derivatives Ticket ID: #PYR-CN-4ME-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering yield issues with the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile . This reaction is a standard aza-Michael addition involving the nucleophilic attack of 4-methylpyrazole onto the


-carbon of acrylonitrile.

While theoretically simple, this reaction is plagued by three common failure modes:

  • Thermodynamic Reversibility (Retro-Michael): Prolonged heating degrades the product.

  • Polymerization: Acrylonitrile forms polyacrylonitrile (PAN) "goo," consuming the reagent.

  • Work-up Losses: The product has moderate water solubility, leading to extraction failures.

This guide provides a self-validating protocol to maximize yield, grounded in mechanistic analysis.

Module 1: The Optimized Protocol

Do not rely on generic literature conditions. The following protocol uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.[1][2] DBU is superior to inorganic bases (


, NaOH) for this specific substrate because it provides a homogeneous reaction medium and rapid kinetics, minimizing the window for polymerization.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Methylpyrazole 1.0NucleophileThe methyl group at C4 increases nucleophilicity compared to unsubstituted pyrazole.
Acrylonitrile 1.2 - 1.5Michael AcceptorCritical: Must be colorless. Yellow = polymerized.[3] Distill if necessary.
DBU 0.1 - 0.2CatalystPromotes deprotonation of pyrazole.
Acetonitrile (MeCN) SolventMedium3-5 volumes. Can also run solvent-free (neat) if cooling is available.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask. Add 4-methylpyrazole (1.0 eq) and Acetonitrile (3 vol).

  • Catalyst Addition: Add DBU (0.1 eq) at room temperature. Stir for 5 minutes.

  • Controlled Addition: Cool the mixture to 0°C (ice bath). Add Acrylonitrile (1.2 eq) dropwise over 20 minutes.

    • Why? The reaction is exothermic. Heat triggers acrylonitrile polymerization.[3]

  • Reaction: Remove ice bath and warm to 25°C (Room Temp) . Stir for 4–12 hours.

    • Monitoring: Check TLC or HPLC. If conversion <90% after 12h, add 0.1 eq more DBU and heat to maximum 40°C. Do not reflux.

  • Quench: Evaporate volatiles under reduced pressure immediately. Do not perform an aqueous wash yet.

Module 2: Troubleshooting Guides (The "Why" and "How")
Issue A: "My reaction turned into a solid white/yellow hard mass."

Diagnosis: Anionic Polymerization of Acrylonitrile. Cause: Overheating or lack of radical inhibitors. Acrylonitrile polymerizes rapidly in the presence of strong bases if the temperature spikes.

Corrective Action:

  • Inhibitors: Ensure your acrylonitrile contains 35-45 ppm hydroquinone (MEHQ). If you distilled it recently, you removed the inhibitor—add it back.

  • Temperature: Never exceed 40°C. The Michael addition is favored at lower temperatures; polymerization is favored at higher temperatures.

  • Dilution: If running neat (solvent-free), switch to Acetonitrile to act as a heat sink.

Issue B: "I have low yield, and the starting material persists."

Diagnosis: Retro-Michael Reaction (Thermodynamic Equilibrium). Cause: The reaction is reversible.


. If you heat too long or too high, entropy favors the reactants (two molecules) over the product (one molecule).

Corrective Action:

  • Push Equilibrium: Use a slight excess of acrylonitrile (1.5 eq).

  • Catalyst Switch: If using

    
    , switch to DBU  or Triton B . Inorganic bases are heterogeneous and often too slow, allowing time for side reactions.
    
  • Electronic Effect: The 4-methyl group makes the pyrazole a better nucleophile than unsubstituted pyrazole. If it reacts slowly, your base is likely too weak or wet.

Issue C: "The reaction looked good, but I lost everything during extraction."

Diagnosis: Phase Transfer Loss. Cause: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a polar molecule. It has significant solubility in water, especially if the aqueous layer is acidic or neutral.

Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Do not use Hexane/Ether. Use Dichloromethane (DCM) or Ethyl Acetate for extraction.

  • pH Control: Keep the aqueous workup slightly basic (pH ~8-9). In acidic conditions, the pyrazole ring protonates, making it 100% water-soluble.

Module 3: Visualizing the Logic

The following diagram illustrates the decision-making process for optimizing this specific synthesis.

Optimization_Logic Start Start: Low Yield Detected Check_TLC Analyze Crude Mixture (TLC/LCMS) Start->Check_TLC Result_Polymer Solid Precipitate / Viscous? Check_TLC->Result_Polymer Yes Result_SM Starting Material Remains? Check_TLC->Result_SM Yes Result_Clean Crude is Clean, Isolated Yield Low? Check_TLC->Result_Clean Yes Action_Polymer Action: Add Hydroquinone Reduce Temp < 40°C Result_Polymer->Action_Polymer Action_Kinetics Action: Switch to DBU Check Reversibility Result_SM->Action_Kinetics Action_Workup Action: Saturate Aqueous Phase (NaCl) Use DCM for Extraction Result_Clean->Action_Workup

Caption: Troubleshooting logic tree for Aza-Michael addition failures.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes, "on-water" conditions often accelerate Michael additions due to hydrophobic effects. However, for this specific product, isolation from water is difficult. If you use water, you must use continuous extraction or lyophilization to recover the yield.

Q: Does it matter which nitrogen reacts? A: No. 4-methylpyrazole is symmetric (tautomers are identical). N1 and N2 alkylation result in the exact same product. This is a distinct advantage over 3-methylpyrazole, where regioisomer separation is required.

Q: My acrylonitrile is yellow. Can I use it? A: No. Yellow color indicates oligomerization. Pass it through a small plug of basic alumina to remove impurities, but remember this also removes the inhibitor. Use immediately after purification.

References
  • Catalyst Efficiency (DBU vs Inorganic)

    • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[4]

    • Source: RSC Advances (via NIH).
    • Relevance: Demonstrates the comparative efficiency of DBU and Carbonates in aza-Michael additions, highlighting DBU's kinetic superiority in organic solvents.
    • URL:[Link]

  • Polymerization Mitigation

    • Title: Preventing polymerization of acrylonitrile derivatives during reaction.[3]

    • Source: BenchChem Technical Support.[3]

    • Relevance: Provides protocols for inhibitor use (hydroquinone)
  • Reaction Mechanism & Ionic Liquids

    • Title: Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction.
    • Source: SciELO / J. Braz. Chem. Soc.
    • Relevance: Validates the mechanism of DBU activation of the N-heterocycle and the stabilization of the transition st
    • URL:[Link]

Sources

Optimization

Removing unreacted 4-methylpyrazole from reaction mixtures

Topic: Removal of Unreacted 4-Methylpyrazole from Reaction Mixtures Ticket ID: CHEM-SUP-4MP-001 Status: Active Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 4-Methylpyrazole from Reaction Mixtures Ticket ID: CHEM-SUP-4MP-001 Status: Active Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Physicochemical Profile

Removing 4-methylpyrazole (4-MP) requires exploiting its specific physicochemical window. It is a weak base with high water solubility and a high boiling point. Standard rotary evaporation will not remove it.

The Challenge: 4-MP is amphiphilic—it dissolves in water and many organic solvents (DCM, Ethyl Acetate, Alcohols). If your product is also polar, separation becomes difficult.[1]

Target Molecule Profile (4-MP):

Property Value Implication for Removal
Boiling Point 204–206°C (760 mmHg) Cannot be removed by standard rotovap. Requires high vacuum (<5 mmHg).
pKa (Conj. Acid) ~2.5–3.0 Weak base. Protonates only at low pH (< 2.0).
Solubility Water, EtOH, DCM, CHCl₃ Hard to partition unless pH is manipulated.

| State | Liquid/Low-melt Solid (MP ~25°C) | Often appears as an oil in crude mixtures. |

Method A: Acid-Base Extraction (The Gold Standard)

Best For: Neutral or Acid-Stable Products dissolved in organic solvents.

This is the most efficient method. Because 4-MP is a pyrazole, the nitrogen lone pair can accept a proton. However, it is a weak base (pKa ~2.5). Crucial Error: Many researchers use weak acid washes (pH 4-5) which fail to fully protonate 4-MP, leaving it in the organic layer. You must force the equilibrium with strong acid.

The Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • The Acid Wash:

    • Wash the organic layer 3x with 1N HCl (pH ~0-1).

    • Mechanism:[2] At pH 1, [4-MP-H]+ is the dominant species (>99%). It becomes an ionic salt and migrates to the aqueous layer.

  • The Brine Wash: Wash the organic layer 1x with Brine to remove residual acid/water.

  • Drying: Dry over Na₂SO₄ and concentrate.

Validation Step: Run a TLC of the organic layer after the 2nd wash. If 4-MP persists (visualized by Iodine stain), increase acid concentration to 2N HCl.

Workflow Diagram

ExtractionLogic Start Crude Mixture (Product + 4-MP) Solvent Dissolve in EtOAc/DCM Start->Solvent AcidWash Wash with 1N HCl (pH < 1) Solvent->AcidWash Sep Phase Separation AcidWash->Sep OrgLayer Organic Layer (Contains Product) Sep->OrgLayer Neutral Product AqLayer Aqueous Layer (Contains [4-MP-H]+ Cl-) Sep->AqLayer Protonated 4-MP Final Dry & Concentrate (Product Isolated) OrgLayer->Final

Caption: Figure 1. Acid-Base extraction logic targeting the basicity of the pyrazole nitrogen.

Method B: Vacuum Distillation

Best For: Scale-up (>10g), Liquids, or Acid-Sensitive Products.

If your product is acid-sensitive (e.g., contains acetals, silyl ethers) or is also a base (e.g., an amine), extraction will fail. You must use physical separation based on boiling points.

Critical Parameters: 4-MP has a high atmospheric boiling point (204°C).[3] You must use high vacuum to lower this to a manageable temperature to avoid decomposing your product.

Distillation Data Table
Pressure (mmHg / mbar)Boiling Point of 4-MP
760 mmHg (Atm) 204–206°C
125 mmHg ~100–110°C
5 mmHg (High Vac) 77–80°C
The Protocol
  • Set up a short-path distillation apparatus.

  • Apply high vacuum (target <5 mmHg).

  • Fraction 1 (Volatiles): Remove solvents/lights at bath temp 40–50°C.

  • Fraction 2 (4-MP): Increase bath temp to ~100°C. Collect the fraction distilling at 77–80°C (vapor temp) .

  • Residue: Your product remains in the pot (assuming Product BP > 120°C at 5mmHg).

Source Grounding: This vacuum profile is validated by industrial purification patents for Fomepizole (4-MP) synthesis [1, 2].

Method C: Chromatography (Troubleshooting)

Best For: Small scale (<1g) or complex mixtures where extraction/distillation fails.

4-MP is polar and can "streak" on silica gel.

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase: 4-MP elutes in pure Ethyl Acetate or 5-10% Methanol in DCM.

  • Visualization: 4-MP is UV active (weak) but stains strongly with Iodine (I₂) .

  • Tip: If 4-MP tails significantly, add 1% Triethylamine (TEA) to your mobile phase to sharpen the peak, though this is rarely needed if using a gradient.

Decision Matrix & Troubleshooting (FAQ)

Q1: My product is also a base (amine). Acid wash removes my product too. What do I do?

Answer: Do not use Method A.

  • Option 1: If your product is solid, try recrystallization from hexanes/ether (4-MP is oil/soluble, product precipitates).

  • Option 2: Use Vacuum Distillation (Method B). [4] * Option 3: Derivatization. React the mixture with Acetic Anhydride. 4-MP is relatively unreactive at the N-position compared to primary amines, but this is risky. Stick to Chromatography .

Q2: I see a "ghost" peak in NMR around 7.3 and 2.3 ppm. Is this 4-MP?

Answer: Yes.

  • 1H NMR (CDCl₃): δ 7.35 (s, 2H, Pyrazole-H), 2.28 (s, 3H, Methyl).

  • If you see these peaks, your removal was incomplete. If you used Method A, your acid was likely not strong enough or the layers didn't equilibrate. Repeat with 2N HCl.

Q3: 4-MP is coordinating to my metal catalyst (Cu, Pd). How do I strip it?

Answer: Pyrazoles are excellent ligands. Simple washing won't work.

  • Protocol: Dissolve in organic solvent. Wash with aqueous EDTA (0.1M, pH 8) or 10% aqueous Ammonia . The metal will transfer to the aqueous phase (blue/purple for Cu), releasing the 4-MP. Then wash the organic layer with 1N HCl to remove the released 4-MP.

Selection Logic Diagram

DecisionTree Question Is your Product Acid Sensitive? YesSensitive YES Question->YesSensitive NoSensitive NO Question->NoSensitive MethodB METHOD B: Vacuum Distillation (if Product BP >> 80°C) YesSensitive->MethodB Volatile Impurity MethodC METHOD C: Chromatography (Silica, MeOH/DCM) YesSensitive->MethodC Non-Volatile Product Q_Base Is your Product a Base (Amine)? NoSensitive->Q_Base YesBase YES Q_Base->YesBase NoBase NO Q_Base->NoBase YesBase->MethodB YesBase->MethodC MethodA METHOD A: Acid Wash (1N HCl) NoBase->MethodA Most Efficient

Caption: Figure 2. Decision matrix for selecting the appropriate purification protocol.

References

  • United States Patent US20090239923A1 . Concentrated aqueous and/or ethanolic solution of 4-methylpyrazole (fomepizole).Link

  • World Intellectual Property Organization WO2006115626A2 . Process for the preparation of ultrapure 4-methylpyrazole.[4]Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 3406, 4-Methylpyrazole. Retrieved from .

  • ChemicalBook . 4-Methylpyrazole Properties and Boiling Point Data.Link

Sources

Troubleshooting

Minimizing acrylonitrile polymerization during Michael addition

Topic: Minimizing Polymerization During Cyanoethylation Core Directive: The Mechanistic Conflict Welcome to the technical support center. If you are reading this, you are likely facing the "black box" failure of acryloni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization During Cyanoethylation

Core Directive: The Mechanistic Conflict

Welcome to the technical support center. If you are reading this, you are likely facing the "black box" failure of acrylonitrile (AN) chemistry: your reaction mixture has turned into a solid gel, or your exotherm has spiked uncontrollably.

To solve this, we must understand the fundamental tension in this reaction. You are attempting a Michael Addition (conjugate addition), but acrylonitrile is chemically predisposed toward Polymerization .

The Competing Pathways

Both pathways are driven by nucleophiles/bases. The same catalyst you use to drive the Michael addition can inadvertently trigger anionic polymerization.

  • Michael Addition (Desired): The nucleophile (amine, thiol, enolate) attacks the

    
    -carbon. The resulting carbanion is protonated by the solvent or donor, terminating the step.
    
  • Anionic Polymerization (Undesired): The intermediate carbanion—instead of being protonated—attacks another molecule of acrylonitrile. This starts a chain reaction, leading to polyacrylonitrile (PAN).

  • Radical Polymerization (Background Threat): Initiated by heat, light, or peroxides.

Visualizing the Competition

The following diagram illustrates the divergence point where your reaction succeeds or fails.

Michael_vs_Polymerization Start Acrylonitrile (AN) + Nucleophile (Nu-H) Transition Intermediate Carbanion Start->Transition Base Cat. Product Michael Adduct (Cyanoethylated Product) Transition->Product Rapid Protonation (Kinetic Control) Polymer Polyacrylonitrile (Solid Gel/Exotherm) Transition->Polymer Attack on Monomer (Runaway) ProtonSource Proton Source (Solvent/Nu-H) ProtonSource->Transition Required for Product AN_Excess Excess Acrylonitrile (Monomer) AN_Excess->Transition Fuels Polymerization

Figure 1: The Critical Divergence. Success depends on the rate of protonation (


) exceeding the rate of propagation (

).

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by our users.

Q1: My reaction mixture solidified into a yellow/orange gel within minutes. What happened?

Diagnosis: Runaway Anionic Polymerization. Cause: The concentration of free acrylonitrile was too high relative to the available proton source, or your base catalyst was too strong/concentrated. Solution:

  • Switch Catalysts: If using strong alkoxides (e.g., NaOMe), switch to a tertiary amine (TEA, DABCO) or Triton B. Strong bases initiate polymerization much faster than weak bases.

  • Inverse Addition: Never add the amine to a bulk volume of acrylonitrile. Always add acrylonitrile dropwise to the amine/catalyst mixture. This keeps the instantaneous concentration of AN low, favoring the mono-addition over chain propagation.

Q2: I am using Hydroquinone (HQ) as an inhibitor, but it still polymerized.

Diagnosis: Misunderstanding of Inhibitor Mechanisms. Explanation:

  • The Trap: HQ and MEHQ are radical inhibitors. They stop polymerization caused by heat or light. They do not stop anionic polymerization initiated by your base catalyst.

  • The Oxygen Factor: Phenolic inhibitors (HQ/MEHQ) require dissolved oxygen to function (forming the active quinone).[1] If you vigorously purged your reaction with Nitrogen/Argon, you deactivated your inhibitor. Solution:

  • Do not remove the commercial inhibitor (usually MEHQ) from the acrylonitrile unless strictly necessary.

  • If you must run under inert gas, use Phenothiazine (PTZ) or Copper(II) Acetate , which are effective anaerobic inhibitors.

Q3: I see a massive exotherm, and the yield is low.

Diagnosis: Thermal Runaway. Causality: Michael additions are exothermic. High heat increases the rate of polymerization (


 for polymerization is often higher than addition, so heat favors the side reaction).
Solution: 
  • Active Cooling: Maintain reaction temperature between 0°C and 25°C.

  • Dilution: Use a solvent (e.g., t-Amyl alcohol, Acetonitrile, or Water if compatible) to act as a heat sink. Neat reactions are high-risk.

Optimized Standard Operating Procedure (SOP)

This protocol is designed to force the equilibrium toward the Michael Adduct using "Starvation Kinetics"—starving the chain reaction of monomer.

Protocol: Cyanoethylation of a Primary Amine

Materials:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Acrylonitrile (1.1 - 1.2 equiv)

  • Catalyst: Glacial Acetic Acid (for aromatic amines) or DBU (for hindered amines). Note: Aliphatic amines often autocatalyze.

  • Solvent: Methanol or Ethanol (Protic solvents facilitate the proton transfer step, inhibiting anionic polymerization).

Workflow Diagram:

SOP_Workflow Step1 1. Charge Reactor Amine + Solvent + Catalyst (Cool to 0-5°C) Step2 2. Controlled Dosing Add Acrylonitrile Dropwise (Rate: Maintain T < 30°C) Step1->Step2 Initiate Step3 3. Hold/Digest Stir at RT for 2-4 hours Monitor by TLC/LCMS Step2->Step3 Complete Addition Warning CRITICAL: Do not exceed 30°C during dosing Step2->Warning Step4 4. Quench/Workup Neutralize Base (if used) Remove Excess AN via Rotovap Step3->Step4 Conversion >98%

Figure 2: Step-by-Step Protocol ensuring thermal and kinetic control.

Detailed Steps:

  • Preparation: Dissolve the amine in 5–10 volumes of Methanol. (Methanol acts as a proton shuttle, speeding up the termination of the Michael adduct and preventing the carbanion from polymerizing).

  • Inhibition Check: Ensure the Acrylonitrile contains 35-45 ppm MEHQ.[2] Do not distill unless the color is yellow/brown.

  • Addition: Add Acrylonitrile dropwise.

    • Why? This ensures that any carbanion formed is surrounded by a sea of protons (methanol/amine) rather than a sea of acrylonitrile monomer.

  • Temperature Control: If the temperature rises above 40°C, stop addition and cool. Above 50°C, the risk of polymerization doubles every 10°C.

  • Quench: Once complete, neutralize any strong base immediately. Excess base during workup (especially distillation) will trigger polymerization of the remaining acrylonitrile.

Data & Reference Tables

Inhibitor Selection Matrix
InhibitorTypeRequires Oxygen?Best ApplicationRemoval
MEHQ RadicalYES Storage, Aerobic reactionsWash w/ NaOH or Distill
Hydroquinone RadicalYES High-temp processingWash w/ Water/NaOH
Phenothiazine RadicalNO Anaerobic/Inert gas reactionsDistillation
Copper Acetate RadicalNO Aromatic amine cyanoethylationFiltration/Extraction
Acetic Acid AnionicN/ANeutralizing base catalystsAqueous Workup
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • American Chemical Society. (2024). Michael Addition–Elimination Ring-Opening Polymerization. Journal of the American Chemical Society. Link

  • Nufarm. (2020). Polymerization Inhibitors for Acrylonitrile. Nufarm Technical Guides. Link (Industrial handling of acrylonitrile inhibition).

  • ResearchGate. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts. Link

  • Organic Syntheses. (1959). N-2-Cyanoethylaniline.[3] Org. Synth. 1959, 39, 13. Link

Sources

Optimization

Technical Support Center: Optimizing Base Catalysts for Pyrazole-Acrylonitrile Addition

Topic: Optimizing base catalysts for pyrazole-acrylonitrile addition (Aza-Michael Reaction) Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing base catalysts for pyrazole-acrylonitrile addition (Aza-Michael Reaction) Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Mechanistic Insight

The aza-Michael addition of pyrazoles to acrylonitrile is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Ruxolitinib) and agrochemicals. While ostensibly simple, this reaction frequently suffers from three critical failure modes: poor conversion due to catalyst deactivation , uncontrolled regioselectivity (N1 vs. N2 alkylation) , and acrylonitrile polymerization .

As a Senior Application Scientist, I define the success of this reaction not just by yield, but by the Precision of Proton Transfer. The pyrazole nitrogen (


 in DMSO) must be deprotonated to form a nucleophilic pyrazolate anion, which then attacks the 

-carbon of acrylonitrile. The choice of base catalyst dictates the equilibrium concentration of this anion and the "nakedness" of the nucleophile, directly influencing reaction kinetics and regiochemical outcome.
Mechanistic Pathway & Catalytic Cycle

The following diagram illustrates the base-catalyzed cycle, highlighting the critical deprotonation step and the competing regiochemical pathways governed by tautomerism.

G cluster_0 Activation Phase cluster_1 Michael Addition cluster_2 Termination Pyrazole (NH) Pyrazole (NH) Pyrazolate Anion Pyrazolate Anion Pyrazole (NH)->Pyrazolate Anion Deprotonation (pK_a dependent) Base (B:) Base (B:) HB+ HB+ Base (B:)->HB+ Transition State Transition State Pyrazolate Anion->Transition State + Acrylonitrile HB+->Base (B:) Regeneration Acrylonitrile Acrylonitrile Acrylonitrile->Transition State Intermediate Enolate Intermediate Enolate Transition State->Intermediate Enolate C-N Bond Formation Product (N-Alkyl) Product (N-Alkyl) Intermediate Enolate->Product (N-Alkyl) Protonation (from HB+ or Solvent)

Caption: Figure 1. Catalytic cycle of the aza-Michael addition. The deprotonation efficiency (Activation Phase) is the rate-determining factor for sterically hindered pyrazoles.

Troubleshooting Guides

Scenario A: Reaction Stalls at <50% Conversion

Symptom: TLC/LCMS shows starting material remaining despite prolonged heating. Adding more acrylonitrile does not push conversion.

Root Cause Analysis:

  • Base Strength Insufficiency: Weak bases (e.g., TEA, Pyridine) cannot effectively deprotonate pyrazole (

    
    ), leading to a low concentration of the active nucleophile.
    
  • Solvent H-Bonding: Protic solvents (MeOH, EtOH) stabilize the pyrazolate anion via hydrogen bonding, reducing its nucleophilicity (the "solvation cage" effect).

  • Retro-Michael Reaction: At high temperatures (>80°C), the reaction becomes reversible. The entropy gain favors dissociation back to starting materials.

Corrective Actions:

ParameterOptimization StrategyScientific Rationale
Catalyst Selection Switch to DBU (0.1-0.5 eq) or

(0.5-1.0 eq)
.
DBU is a strong organic superbase (

in MeCN) ensuring complete deprotonation [1]. Cesium's large cation radius forms a "loose" ion pair, enhancing anion reactivity [2].
Solvent System Change to DMSO or Acetonitrile (MeCN) .Polar aprotic solvents solvate the cation (

,

) but leave the anionic nucleophile "naked" and highly reactive [3].
Temperature Lower temperature to 25°C - 40°C .Minimizes the retro-Michael pathway. Kinetic control is preferred over thermodynamic equilibrium for high conversion.
Scenario B: Poor Regioselectivity (Mixture of N1/N2 Isomers)

Symptom: Substituted pyrazoles (e.g., 3-methylpyrazole) yield a mixture of 1,3- and 1,5-isomers.

Root Cause Analysis: Regioselectivity is a battle between Sterics (Kinetic control) and Thermodynamics .

  • N1-Alkylation (Thermodynamic): Attack by the nitrogen adjacent to the bulky group is sterically disfavored but often leads to the more stable product if the reaction equilibrates.

  • N2-Alkylation (Kinetic): Attack by the less hindered nitrogen is faster.

Decision Matrix for Isomer Control:

DecisionTree Start Goal: Control Regioselectivity Subst Is Pyrazole Symmetrical? Start->Subst Sym No Issues (Single Product) Subst->Sym Yes Unsym Determine Desired Isomer Subst->Unsym No LessHindered Target: Less Hindered N (Usually N1 for 3-subst) Unsym->LessHindered MoreHindered Target: More Hindered N (Rare/Difficult) Unsym->MoreHindered Action1 Use Bulky Base/Solvent K2CO3 in DMSO Thermodynamic Control LessHindered->Action1 Standard Protocol Action2 Use Kinetic Control Catalytic NaH or MgBr2 Low Temp (-20°C) MoreHindered->Action2 Specialized

Caption: Figure 2. Decision tree for selecting conditions based on regiochemical requirements.

Expert Tip: For 3-substituted pyrazoles, using


 in DMSO  typically favors the 1,3-isomer (alkylation at the less hindered nitrogen) due to thermodynamic equilibration [4].
Scenario C: Polymerization of Acrylonitrile

Symptom: Reaction mixture turns into a yellow/orange gel or solid; yield is lost to "gunk."

Root Cause Analysis: Acrylonitrile is prone to anionic polymerization initiated by strong bases or nucleophiles.

  • Initiator: The pyrazolate anion or excess strong base (like NaOH or alkoxides) can initiate the chain reaction.

  • Thermal Runaway: Polymerization is exothermic, creating a feedback loop.

Corrective Actions:

  • Avoid Strong Alkoxides: Do not use NaOEt or NaOMe. Use Carbonates (

    
    ) or Amidines (DBU).
    
  • Dilution: Run the reaction at 0.5 M - 1.0 M concentration. Do not run neat.

  • Radical Inhibitor: Add Hydroquinone or BHT (0.1 mol%) if using high temperatures, though this primarily stops radical polymerization (anionic is the main culprit here, so base control is more critical) [5].

  • Slow Addition: Add acrylonitrile dropwise to the pyrazole/base mixture at 0°C to prevent localized high concentrations.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Yield & Regioselectivity)

Best for: Valuable substrates requiring high conversion and N1 selectivity.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • Acrylonitrile (1.2 - 1.5 equiv)

  • Base:

    
      (0.5 equiv) or DBU  (0.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMSO (anhydrous)

Step-by-Step:

  • Dissolution: Charge a reaction vial with Pyrazole (1.0 mmol) and

    
     (163 mg, 0.5 mmol). Add MeCN (2.0 mL).
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

  • Addition: Add Acrylonitrile (1.5 mmol) dropwise over 5 minutes.

    • Note: If using DBU, add it here along with acrylonitrile.

  • Reaction: Stir at 40°C for 4–12 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion < 80% at 4h, increase temp to 60°C.

  • Workup:

    • Filter off inorganic solids (

      
      ).
      
    • Concentrate filtrate under reduced pressure.[2][3]

    • Crucial: Acrylonitrile is toxic. Rotovap into a bleach-trap to quench distilled acrylonitrile.

Protocol B: Green/Aqueous Conditions

Best for: Large scale, simple pyrazoles, environmental compliance.

Reagents:

  • Pyrazole (1.0 equiv)

  • Acrylonitrile (1.2 equiv)

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - 5 mol%

  • Solvent: Water (or neat if liquid pyrazole)

Step-by-Step:

  • Mix Pyrazole and Water (1M concentration).

  • Add Triton B (0.05 equiv).

  • Add Acrylonitrile dropwise at RT.

  • Stir vigorously. The product often precipitates out as a solid.

  • Isolation: Filtration and water wash. Recrystallize from EtOH if needed.

Frequently Asked Questions (FAQ)

Q1: Why is my reaction reversible? A: The aza-Michael addition is an equilibrium process. The forward reaction is exothermic.[4] According to Le Chatelier’s principle and thermodynamics (


), high temperatures increase the significance of the entropy term (

), favoring the reverse reaction (retro-Michael), which generates two molecules from one [6]. Keep T < 60°C.

Q2: Can I use NaH? A: Yes, but proceed with caution. NaH is a non-nucleophilic strong base that ensures irreversible deprotonation. However, the resulting "naked" anion is extremely reactive and may cause acrylonitrile polymerization. Use NaH in THF at 0°C and add acrylonitrile very slowly.

Q3: How do I separate the N1 and N2 isomers? A: They often have significantly different polarities.

  • TLC: Use Hexane:EtOAc (3:1). The more symmetrical isomer (often N1) usually runs faster (higher

    
    ).
    
  • Column: Silica gel chromatography is standard.

  • Crystallization: If one isomer is solid, try recrystallizing from EtOH/Water.

Q4: Is the order of addition important? A: Yes. Always mix Pyrazole + Base first. This generates the nucleophile. Add Acrylonitrile last.[5] Adding Base to Acrylonitrile alone can trigger polymerization before the pyrazole has a chance to react.

References

  • Base Catalysis in Aza-Michael Reaction: J. Org. Chem., 2022 , 87(15), 10018-10025.[6]

  • Cesium Carbonate Effect: Org. Chem. Front., 2015 , 2, Aza-Michael addition of azoles to α,β-unsaturated malonates.

  • Solvent Effects (DMSO/MeCN): BenchChem Technical Guide, 2025 , Optimizing N-Alkylation of Pyrazoles.

  • Regioselectivity Mechanisms: Molecules, 2023 , Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles.

  • Acrylonitrile Polymerization Side Reactions: McGill University Thesis, 1969 , Polymerization of Acrylonitrile by n-Butyllithium.[5]

  • Reversibility (Retro-Michael): Afinidad, 2024 , The Retro-Aza-Michael Reaction: Process Optimization.

Sources

Troubleshooting

Technical Guide: Recrystallization &amp; Solvent Selection for 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

The following guide is designed for researchers and process chemists working with 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (MW: ~135.17 g/mol ). It moves beyond basic textbook advice to address the specific physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists working with 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (MW: ~135.17 g/mol ). It moves beyond basic textbook advice to address the specific physicochemical challenges of N-alkylated pyrazoles.

[1][2]

Executive Summary: The Physicochemical Challenge

Recrystallizing 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile presents a unique challenge due to the competition between the polar nitrile/pyrazole core and the lipophilic methyl/ethylene segments.[1][2]

  • The Problem: This molecule often exhibits "low-melting solid" behavior.[1][2] In many standard solvents, it tends to oil out (liquid-liquid phase separation) rather than precipitate as a crystalline solid, particularly if impurities (like unreacted acrylonitrile) are present.[1][2]

  • The Solution: Success relies on a dual-polarity solvent system or, in difficult cases, kinetic control via seeding at low temperatures.[1][2] For persistent oils, conversion to a crystalline acid-salt is the industry-standard workaround.[1][2]

Solvent Selection Matrix

Based on the molecule's calculated LogP (~0.8 - 1.[1][2]2) and dipole moment, the following solvent systems are recommended.

Primary Candidates (Direct Recrystallization)
Solvent SystemRatio (v/v)Temperature ProfileRisk FactorBest For
Ethanol / Water 1:1 to 1:3Dissolve at 60°C → Cool to 4°CMedium (Oiling out)High-purity crude (>90%)
IPA / Heptane 1:5Dissolve in min.[1][2] IPA at 50°C → Add Heptane slowlyLowRemoving non-polar impurities
Toluene / Hexane 1:2Dissolve at 80°C → Cool to -20°CMediumLarge scale batches
Ethyl Acetate PureDissolve hot → Evaporate to 50% vol → CoolHigh (Solubility is too high)Initial cleanup only
Secondary Strategy (Salt Formation)

If the neutral molecule refuses to crystallize, convert to the Hydrochloride or Oxalate salt.

Salt Type Reagent Recrystallization Solvent Melting Point Impact
Hydrochloride HCl in Dioxane/Ether Ethanol / Et2O Increases MP significantly (>150°C)

| Oxalate | Oxalic Acid | Acetone / Ethanol | Stabilizes lattice; easy to handle |[1][2]

Decision Logic: Solvent Selection Flowchart

The following diagram outlines the decision process for selecting the correct purification route based on the physical state of your crude material.

SolventSelection Start Start: Analyze Crude Material StateCheck Is Crude Solid or Oil? Start->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Viscous PurityCheck Purity > 90%? Solid->PurityCheck OilCheck Caused by Residual Solvent? Oil->OilCheck DirectCryst Direct Recrystallization (Ethanol/Water) PurityCheck->DirectCryst Yes SolventWash Trituration (Cold Hexane/Ether) PurityCheck->SolventWash No (Pre-clean) HighVac High Vacuum Drying (50°C, <1 mbar) OilCheck->HighVac Yes SaltForm STRATEGY SHIFT: Form HCl or Oxalate Salt OilCheck->SaltForm No (Intrinsic) HighVac->StateCheck Re-evaluate SaltCryst Recrystallize Salt (Acetone/EtOH) SaltForm->SaltCryst

Figure 1: Decision logic for purifying N-alkylated pyrazoles. Note the critical pivot to salt formation if the neutral molecule remains an oil.[1][2]

Step-by-Step Protocols

Protocol A: The "Slow-Cool" Method (Ethanol/Water)

Use this for solid crude material with minor impurities.[1][2]

  • Dissolution: Place 5.0 g of crude nitrile in a 100 mL Erlenmeyer flask. Add 15 mL of absolute ethanol .

  • Heating: Heat to 60°C with stirring until fully dissolved. If insoluble particles remain, filter hot.[1][2]

  • The Cloud Point: While maintaining 60°C, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Clarification: Add 1-2 mL of ethanol to clear the solution back to transparent.

  • Crystallization: Remove heat. Cover the flask with foil (insulation) to allow slow cooling to room temperature over 2-3 hours.

    • Critical Step: If oil droplets appear at ~40°C, reheat to redissolve and add a seed crystal.[1][2]

  • Final Harvest: Cool to 4°C in a fridge for 12 hours. Filter and wash with cold 20% Ethanol/Water.[1][2]

Protocol B: The "Salt Rescue" (Oxalate Salt Formation)

Use this if the material is a stubborn oil.[1][2]

  • Preparation: Dissolve 10 mmol of the crude oil in 10 mL of Acetone .

  • Acid Addition: Separately, dissolve 10 mmol of Oxalic Acid in 5 mL of warm Acetone/Ethanol (1:1).

  • Mixing: Add the acid solution to the pyrazole solution slowly with vigorous stirring.

  • Precipitation: The oxalate salt usually precipitates immediately as a white solid.[1][2]

  • Recrystallization: Filter the solid. Recrystallize this salt from hot Methanol or Ethanol .[1][2]

  • Recovery (Optional): To recover the free base, dissolve the salt in water, basify with NaHCO₃, and extract with DCM.[1][2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?

Cause: This occurs when the temperature drops below the "liquid-liquid phase separation" boundary before it hits the solubility curve.[1][2] It is common in pyrazoles with flexible alkyl chains [1].[1][2] Fix:

  • Reheat until the solution is clear.

  • Add more solvent (dilute the system) to shift the phase diagram.

  • Seed the solution with a tiny crystal of pure product at a higher temperature.

  • Switch Solvents: Move from Ethanol/Water to IPA/Heptane . Water often exacerbates oiling in semi-polar organics.[1][2]

Q2: The crystals are yellow/brown.[1][2] How do I remove the color?

Cause: Oxidation products of pyrazoles or polymerized acrylonitrile impurities.[1][2] Fix: Perform a Charcoal Treatment .[1][2]

  • Dissolve crude in hot ethanol.

  • Add Activated Carbon (5-10 wt%).[1][2]

  • Stir at 60°C for 15 minutes.

  • Filter hot through Celite.[1][2]

  • Proceed with crystallization.[1][2][3][4]

Q3: Can I use Toluene?

Answer: Yes, but Toluene works best for drying the product.[1][2] If your crude contains water, dissolve it in Toluene and reflux with a Dean-Stark trap to dry it.[1][2] Upon cooling (and adding Hexane), the anhydrous product may crystallize more easily.[1][2]

References

  • Fustero, S., et al. (2008).[1][2] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI Molecules. Available at: [Link][1][2]

  • BASF SE. (2011).[1][2] Method for purifying pyrazoles via Acid Addition Salts. Patent WO2011076194A1.[1][2] Available at: [1][2]

Sources

Optimization

Dealing with hygroscopic nature of pyrazole-nitrile intermediates

Technical Support Center: Handling Hygroscopic Pyrazole-Nitrile Intermediates Case ID: PYZ-CN-H2O-MGMT Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Pyrazole-Nitrile Intermediates

Case ID: PYZ-CN-H2O-MGMT Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Pyrazole-4-carbonitriles and their derivatives are critical pharmacophores in kinase inhibitor development (e.g., JAK inhibitors). However, their electron-deficient nature, often coupled with salt formation (e.g., HCl salts), renders them highly hygroscopic. Uncontrolled moisture leads to three critical failure modes:

  • Stoichiometric Errors: "Wet" mass leads to under-loading of reagents.

  • Hydrolysis: Nitriles can convert to primary amides (

    
    ) or carboxylic acids under acidic/basic reaction conditions if water is present.
    
  • Physical Instability: Deliquescence (turning into oil) or caking, making transfer impossible.

This guide provides field-proven protocols to diagnose, prevent, and remediate moisture issues in these intermediates.

Module 1: Diagnosis & Characterization

Q: My pyrazole-nitrile solid has turned into a sticky gum. Is it degraded or just wet?

A: It is likely deliquescent (absorbed enough atmospheric water to dissolve itself). However, you must rule out hydrolysis.

  • Immediate Action: Do not heat immediately. Heat + Water + Nitrile = Hydrolysis.

  • Diagnostic Test: Run a qNMR (Quantitative NMR) in DMSO-

    
    .
    
    • Look for a sharp singlet at

      
       ~7.0–7.6 ppm (Amide 
      
      
      
      ) which indicates hydrolysis to the amide.
    • If the nitrile peak (

      
      115–120 ppm in 
      
      
      
      C) is intact and no amide protons are visible, it is reversible moisture absorption.
Q: How do I accurately quantify water content? Karl Fischer (KF) or NMR?

A: It depends on your compound's availability and chemistry. Use the selection matrix below.

FeatureCoulometric Karl Fischer (KF) Quantitative

-NMR (qNMR)
Best For Trace water (<1%) and bulk solvent analysis.[1][2]Rapid checks; samples reacting with KF reagents.
Sample Req. 10–50 mg (destructive).5–10 mg (recoverable).
Interferences Ketones/Aldehydes (side reactions), oxidizing agents.Exchangeable protons (broadening water peak).
Precision High (ppm level).Moderate (~1–2% error).
Protocol Direct injection or oven desorption if insoluble.Integrate H

O peak (

3.33 in DMSO) vs. Internal Std.

Tech Note: For pyrazole-nitriles, KF is preferred unless the compound contains a free ketone or aldehyde which can form ketals/acetals with the KF methanol solvent, generating water and falsifying results.

Module 2: Drying & Remediation Protocols

Q: How do I dry my intermediate without hydrolyzing the nitrile group?

A: Avoid direct oven heating above 60°C if the sample is wet. The combination of thermal energy and trapped water promotes hydrolysis. Use Azeotropic Drying or Lyophilization .

Protocol A: Azeotropic Drying (The "Gentle Strip")

Best for: Oils, gums, and thermally sensitive solids.

  • Dissolution: Dissolve the wet intermediate in Anhydrous 2-MeTHF or Toluene (10–20 volumes). Toluene forms a low-boiling azeotrope with water (bp 84°C).[3]

  • Evaporation: Concentrate on a rotary evaporator at 40–45°C under reduced pressure.

  • Repetition: Repeat this process 2–3 times. The water is "carried" out with the solvent.

  • Final Step: Dry under high vacuum (<1 mbar) for 4–6 hours.

Protocol B: Lyophilization (Freeze-Drying)

Best for: Fluffy solids, salts (HCl/TFA), and large batches.

  • Freeze: Dissolve in 1,4-dioxane (freezes at 11.8°C) or t-Butanol/Water. Freeze the flask in liquid nitrogen or a dry ice/acetone bath to maximize surface area (shell freeze).

  • Sublime: Connect to a lyophilizer. Maintain condenser temp < -50°C and vacuum < 0.1 mbar.

  • Result: Water sublimes directly from solid to gas, leaving a porous, dry powder.

Decision Tree: Selecting the Right Drying Method

DryingSelection Start Start: Wet Pyrazole-Nitrile IsSalt Is it a Salt Form? (HCl, TFA, etc.) Start->IsSalt IsHeatSens Is it Heat Sensitive? (>60°C) IsSalt->IsHeatSens No Lyophil Protocol B: Lyophilization (Best for Salts/Heat Sensitive) IsSalt->Lyophil Yes Scale Scale? IsHeatSens->Scale No Azeotrope Protocol A: Azeotropic Drying (Toluene/2-MeTHF) IsHeatSens->Azeotrope Yes (Avoid Heat) VacOven Vacuum Oven (40°C + P2O5 Desiccant) Scale->VacOven Large (>10g) Scale->Azeotrope Small (<10g)

Figure 1: Decision matrix for drying hygroscopic intermediates based on salt form and thermal stability.

Module 3: Storage & Handling

Q: I weighed 100 mg, but by the time I got to the reactor, it was 105 mg. How do I handle this?

A: This is "weight drift" due to rapid moisture uptake.

  • The "Difference" Method: Never weigh hygroscopic solids directly into an open boat.

    • Tare a capped vial containing the solid.

    • Quickly transfer an estimated amount to the reaction vessel.

    • Immediately recap and re-weigh the vial.

    • Mass added = (Initial Weight) - (Final Weight).

  • Inert Environment: If drift >2% per minute, all handling must occur in a glovebox or a glove bag purged with Nitrogen/Argon.

Q: What are the optimal storage conditions?

A:

  • Vessel: Amber glass vial with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term storage.

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (Indicating Silica Gel or Drierite).

  • Temperature: -20°C is standard, but warm to room temperature before opening to prevent condensation on the cold solid.

Module 4: Reaction Troubleshooting

Q: My cyclization reaction with hydrazine failed. Why?

A: Water is a nucleophile that competes with hydrazine.

  • Mechanism: In the synthesis of pyrazolo[1,5-a]pyrimidines or similar fused systems, the nitrile carbon is the electrophile. Water attacks the nitrile to form an amide (hydrolysis), killing the cyclization pathway.

  • Correction:

    • Dry the pyrazole-nitrile using Protocol A .

    • Use molecular sieves (3Å or 4Å, activated at 300°C) in the reaction solvent.

    • Switch to a non-hygroscopic salt form if possible (e.g., HBr or H2SO4 salts are sometimes less hygroscopic than HCl).

Impact of Moisture on Reactivity

ReactionPathways Intermediate Pyrazole-Nitrile (Electrophile) Desired Fused Heterocycle (Target) Intermediate->Desired + Reagent (Dry Conditions) SideProduct Primary Amide (Dead End) Intermediate->SideProduct + Water (Wet Conditions) Water H2O (Contaminant) Water->Intermediate Hydrolysis Reagent Hydrazine/Amine (Nucleophile)

Figure 2: Competitive reaction pathways. Moisture diverts the nitrile intermediate toward irreversible amide formation.

References

  • BenchChem Technical Support. (2025).[4] Stability and Storage of Pyrazole Compounds. Retrieved from BenchChem Technical Guides. Link

  • Organic Chemistry Portal. (2021). Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions. Organic Chemistry Portal. Link

  • Metrohm Application Notes. (2020). Moisture Analysis – Karl Fischer Titration, NIRS, or both? Metrohm.[5] Link

  • National Institutes of Health (NIH). (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. PubMed. Link

  • Wikipedia. (2024). Azeotropic distillation. Wikipedia Foundation. Link

Sources

Troubleshooting

Technical Support Center: Stability of 3-(4-Methyl-1H-Pyrazol-1-yl)propanenitrile Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile. This guide is designed to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.

Introduction: Understanding the Chemistry

3-(4-Methyl-1H-pyrazol-1-yl)propanenitrile is a versatile building block in medicinal chemistry, featuring a stable pyrazole ring N-substituted with a propanenitrile side chain. A common synthetic transformation for this and similar molecules is the hydrolysis of the nitrile group to a carboxylic acid, a reaction frequently performed under acidic conditions with heating. While the pyrazole ring is generally robust, the combination of strong acid and elevated temperatures can present challenges. This guide will address the primary reaction—nitrile hydrolysis—and potential side reactions, providing you with the necessary tools to navigate your experiments successfully.

The principal reaction of interest is the acid-catalyzed hydrolysis of the nitrile functionality to yield 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. This transformation proceeds through an intermediate amide.[1][2]

Hydrolysis_Mechanism Nitrile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Amide 3-(4-methyl-1H-pyrazol-1-yl)propanamide Nitrile->Amide +H₂O, H⁺ (fast) Carboxylic_Acid 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid Amide->Carboxylic_Acid +H₂O, H⁺ (slow, requires heat)

Caption: Acid-catalyzed hydrolysis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues you may encounter during the acidic treatment of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Q1: My nitrile hydrolysis is not going to completion. How can I improve the yield of the carboxylic acid?

A1: Incomplete hydrolysis is a common issue and can often be resolved by optimizing reaction conditions.

  • Underlying Cause: The hydrolysis of the intermediate amide to the carboxylic acid is often the rate-limiting step and typically requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.[3] Insufficient heating, low acid concentration, or short reaction times can lead to a mixture of starting material, amide intermediate, and the desired carboxylic acid.

  • Troubleshooting Protocol: Driving the Hydrolysis to Completion

    • Increase Acid Concentration: If you are using a dilute acid (e.g., 1-2 M HCl), consider increasing the concentration to 6 M or even concentrated HCl. The increased proton concentration can more effectively protonate the amide, making it more susceptible to nucleophilic attack by water.

    • Elevate Reaction Temperature: Ensure the reaction is heated to reflux. For aqueous HCl, this will be around 100-110 °C. For higher boiling point acids like sulfuric acid, even higher temperatures can be employed, but with caution (see Q2).

    • Prolong Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS, or ¹H NMR). If you observe the presence of the amide intermediate, extend the reaction time. Some nitrile hydrolyses can take 24 hours or longer to reach completion.

    • Choice of Acid: While hydrochloric acid is common, sulfuric acid can also be effective. A patent for the hydrolysis of heterocyclic nitriles suggests using a lower aliphatic acid like acetic acid at high temperatures (150-330°C) under pressure.[4] This may be an option for difficult substrates, but requires specialized equipment.

    ParameterStandard ConditionForcing Condition
    Acid Dilute HCl (1-2 M)Concentrated HCl or H₂SO₄
    Temperature 60-80 °CReflux (≥100 °C)
    Time 2-6 hours12-48 hours
Q2: I am observing degradation of my starting material or product. What are the likely side reactions and how can I mitigate them?

A2: While the pyrazole ring is generally stable, harsh acidic conditions can lead to side reactions, most notably N-dealkylation.

  • Potential Side Reaction: N-Dealkylation

    Under strongly acidic conditions and prolonged heating, cleavage of the N-CH₂CH₂CN bond can occur, leading to the formation of 4-methyl-1H-pyrazole. While direct evidence for the N-dealkylation of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile under these specific conditions is not extensively documented in the literature, the general principles of N-dealkylation of amines and other N-heterocycles suggest it is a plausible side reaction.[5][6]

    Side_Reaction Start 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile Dealkylated 4-methyl-1H-pyrazole Start->Dealkylated Strong Acid (e.g., conc. H₂SO₄) High Temperature Side_Product Acrylic acid derivatives Dealkylated->Side_Product Further reactions of the side chain

    Caption: Potential N-dealkylation side reaction under harsh acidic conditions.

  • Minimizing Degradation: A Balanced Approach

    The key is to find a balance between conditions that are vigorous enough to drive the nitrile hydrolysis to completion but mild enough to avoid significant N-dealkylation.

    Recommended Protocol for Selective Nitrile Hydrolysis:

    • Reagent Selection:

      • 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

      • 6 M Hydrochloric Acid (HCl)

      • Deionized Water

      • Ethyl Acetate (or other suitable organic solvent for extraction)

      • Saturated Sodium Bicarbonate Solution

      • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in 6 M HCl. A typical starting concentration is 0.1-0.5 M.

      • Heat the mixture to reflux (approximately 100-110 °C) with stirring.

      • Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by TLC or LC-MS. Look for the disappearance of the starting material and the amide intermediate.

      • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

      • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.

      • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

      • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid.

      • Purify the product by recrystallization or column chromatography as needed.

  • Troubleshooting Degradation:

    • If N-dealkylation is observed:

      • Reduce the reaction temperature and extend the reaction time.

      • Use a lower concentration of acid (e.g., 3 M HCl) and monitor for a longer period.

      • Consider alternative, milder hydrolysis methods, such as enzymatic hydrolysis or base-catalyzed hydrolysis followed by acidification.

Q3: Is the pyrazole ring itself susceptible to degradation under these conditions?

A3: The pyrazole ring is a stable aromatic heterocycle and is generally not prone to degradation under the acidic conditions used for nitrile hydrolysis.

  • Rationale for Stability: Pyrazoles are aromatic and possess a high degree of resonance stabilization. In acidic media, the pyrazole ring is protonated to form a pyrazolium cation. This protonation deactivates the ring towards electrophilic attack, further enhancing its stability.[7][8] While some N-heterocycles can undergo ring-opening reactions under very harsh conditions, this is not a common degradation pathway for pyrazoles in this context.

Experimental Workflow & Decision Making

The following diagram outlines a typical experimental workflow and decision-making process for the acidic hydrolysis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

workflow cluster_0 Reaction Setup & Monitoring cluster_1 Analysis & Troubleshooting cluster_2 Workup & Purification cluster_3 Optimization Start Dissolve Nitrile in 6M HCl Heat Heat to Reflux Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Decision Reaction Complete? Monitor->Decision Degradation Degradation Observed: - 4-methyl-1H-pyrazole detected Monitor->Degradation Incomplete Incomplete Reaction: - Observe Amide Intermediate Decision->Incomplete No Complete Reaction Complete Decision->Complete Yes Optimize_Incomplete Increase Reaction Time/Temp Incomplete->Optimize_Incomplete Optimize_Degradation Decrease Temp/Acid Conc. Degradation->Optimize_Degradation Workup Neutralize & Extract Complete->Workup Purify Purify Product Workup->Purify Optimize_Incomplete->Heat Optimize_Degradation->Heat

Caption: Experimental workflow for the acidic hydrolysis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

References

  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • PubMed Central. N-Dealkylation of Amines. Available at: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Google Patents. US3920670A - Process for hydrolysis of nitriles.
  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (PDF) N-Dealkylation of Amines. Available at: [Link]

  • PubMed Central. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at: [Link]

  • OUCI. N-Dealkylation of Amines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]

  • ResearchGate. Facile Hydrolysis of Nickel(II) Complexes with N-Heterocyclic Carbene Ligands. Available at: [Link]

  • Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. Available at: [Link]

  • SciSpace. Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Available at: [Link]

  • PubMed Central. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]

  • Arkivoc. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile from its Regioisomers

Introduction: The Challenge of Regioisomeric Purity in Pyrazole Synthesis 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Regioisomeric Purity in Pyrazole Synthesis

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically involving the Michael addition of 4-methylpyrazole to acrylonitrile, is often straightforward. However, a common and critical challenge arises when isomeric starting materials or reaction conditions lead to the formation of a mixture of regioisomers. These isomers, while sharing the same molecular formula (C₇H₉N₃) and weight (135.17), possess distinct connectivity that can drastically alter their biological activity, physical properties, and reactivity in subsequent synthetic steps.[2]

For researchers and drug development professionals, the ability to definitively identify and separate these closely related compounds is not merely an academic exercise—it is a prerequisite for reliable, reproducible, and safe research. This guide provides an in-depth analytical framework for unambiguously distinguishing 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile from its most common and challenging regioisomers: 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile and 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile . We will move beyond simple data reporting to explain the causality behind our analytical choices, offering robust, self-validating protocols grounded in spectroscopic and chromatographic first principles.

Caption: Molecular structures of the target compound and its key regioisomers.

Part 1: Spectroscopic Differentiation: The Unambiguous Fingerprint

Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), provides the most definitive, non-destructive method for structural elucidation. While mass spectrometry confirms the molecular weight, it often falls short in distinguishing regioisomers whose fragmentation patterns can be nearly identical.[3][4] NMR, by probing the precise electronic environment of each proton and carbon, offers a detailed structural map.

The Power of 1D NMR (¹H and ¹³C)

One-dimensional NMR is the first and most crucial step in the analysis. The substitution pattern on the pyrazole ring creates a unique "spin system" for the aromatic protons, which serves as a primary diagnostic tool.

  • Expertise in Action: The key to differentiation lies in the number of signals and the coupling constants (J-coupling) observed for the pyrazole ring protons. In our target molecule, the C4 position is substituted with a methyl group, leaving protons at C3 and C5. These protons are separated by four bonds (the N1-N2 bond and two carbons) and typically exhibit negligible coupling, appearing as sharp singlets. In the regioisomers, however, the C4 proton is present and will couple to the adjacent C3 or C5 proton, resulting in characteristic doublets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Couplings (Hz) Predicted values are based on standard substituent effects in pyrazole systems. Experimental values may vary based on solvent and concentration.

IsomerPyrazole ¹H SignalsPyrazole ¹³C Signals (C3, C4, C5)Key Diagnostic Feature
Target: 4-Methyl H3: ~7.5 (s, 1H)H5: ~7.4 (s, 1H)C3: ~138C4: ~115C5: ~129Two singlets for pyrazole protons.
Isomer A: 3-Methyl H4: ~6.1 (d, J ≈ 2.2 Hz, 1H)H5: ~7.4 (d, J ≈ 2.2 Hz, 1H)C3: ~148C4: ~105C5: ~129Two doublets for pyrazole protons.
Isomer B: 5-Methyl H3: ~7.3 (d, J ≈ 2.0 Hz, 1H)H4: ~6.0 (d, J ≈ 2.0 Hz, 1H)C3: ~139C4: ~107C5: ~140Two doublets for pyrazole protons.

¹³C NMR further corroborates the assignment. The chemical shifts of the pyrazole ring carbons are highly sensitive to the substituent pattern.[5] Notably, a carbon atom directly bonded to a methyl group (e.g., C3 in Isomer A, C5 in Isomer B) will be significantly deshielded (shifted downfield) compared to a carbon bearing a proton.[5]

Definitive Proof with 2D NMR (HMBC & NOESY)

While 1D NMR provides strong evidence, 2D NMR experiments offer irrefutable proof by establishing through-bond and through-space correlations. For regioisomer assignment, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the gold standard.[6][7]

  • HMBC: Mapping the Carbon Skeleton: This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. It is the ultimate tool for connecting the propanenitrile sidechain to the correct atoms on the pyrazole ring.

    • The Causality: The protons of the N-CH₂ group of the sidechain are three bonds away from both the C3 and C5 carbons of the pyrazole ring. An HMBC experiment will show cross-peaks between this CH₂ signal and the signals for C3 and C5. This definitively confirms that the sidechain is attached to N1. Critically, for the 5-methyl isomer , a correlation will be seen from the N-CH₂ protons to the methyl-bearing carbon (C5), while for the 3-methyl isomer , a correlation will be seen to the proton-bearing carbon (C5). This is an unambiguous differentiator.[8]

  • NOESY: Probing Through-Space Proximity: The NOE arises from the dipole-dipole interaction between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[9][10] This makes it exceptionally powerful for confirming substitution patterns around a ring.

    • The Causality: The N-CH₂ protons of the propanenitrile group are spatially close to the substituent at the C5 position of the pyrazole ring.

      • Target (4-Methyl) & 3-Methyl Isomer: A clear NOE cross-peak will be observed between the N-CH₂ protons and the H5 proton.[11][12]

      • 5-Methyl Isomer: A definitive NOE cross-peak will be observed between the N-CH₂ protons and the protons of the C5-methyl group . This is perhaps the most elegant and direct piece of evidence to identify the 5-methyl regioisomer.

G cluster_workflow 2D NMR Workflow for Isomer Confirmation A Acquire 1H and 13C Spectra B Tentative Assignment from 1D Data (Singlets vs. Doublets) A->B C Run HMBC Experiment B->C D Run NOESY Experiment B->D E Analyze HMBC Correlations: Connect N-CH2 to C3 and C5 C->E F Analyze NOESY Correlations: Check N-CH2 proximity to H5 or C5-Me D->F G Unambiguous Structure Confirmed E->G F->G

Caption: Workflow for unambiguous isomer identification using 2D NMR.

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess purity and make initial assignments.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).[6]

    • Set the spectral widths to encompass all proton and carbon signals.

    • Optimize the long-range coupling delay (typically for ⁿJCH ≈ 8-10 Hz).

    • Acquire sufficient scans to achieve a good signal-to-noise ratio, particularly for the key quaternary carbon correlations.

  • NOESY Acquisition:

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).[13]

    • Set an appropriate mixing time (tm). For small molecules like this, a mixing time of 0.5 - 1.0 seconds is a good starting point.[10] The goal is to maximize the direct NOE buildup without allowing for spin diffusion.[14]

  • Data Processing and Analysis: Process the 2D data using appropriate window functions and perform phasing. Analyze the cross-peaks in the HMBC and NOESY spectra to build the definitive connectivity map and confirm spatial relationships as described above.

Part 2: Chromatographic Separation: From Analysis to Isolation

While NMR provides the identity, chromatography provides the means to separate and quantify the isomers in a mixture.[15] The similar polarity of pyrazole regioisomers often makes this a challenging task, requiring careful method development.[16]

Method Development: TLC, HPLC, and GC
  • Thin-Layer Chromatography (TLC): This is an indispensable tool for initial assessment. By screening various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol), one can quickly determine if separation is feasible and find a starting point for column chromatography. A system that provides a discernible difference in retention factor (Rf) is required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for high-resolution separation and accurate quantification.

    • The Causality: Reversed-phase chromatography on a C18 column separates molecules based on differences in hydrophobicity. Although structurally similar, the positioning of the methyl group can subtly alter the molecule's dipole moment and its interaction with the stationary phase. Isomer B (5-methyl), with the methyl group adjacent to the bulky sidechain, may present a slightly different hydrophobic surface area compared to Isomer A (3-methyl), allowing for separation. A shallow gradient of a polar organic solvent (like acetonitrile) and water is typically effective.

  • Gas Chromatography (GC): Given the relatively low molecular weight and expected volatility of these compounds, GC is also a viable technique, particularly when coupled with a mass spectrometer (GC-MS).[17]

    • The Causality: Separation in GC is based on both the compound's boiling point and its interaction with the stationary phase. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point, as it separates based on a combination of volatility and subtle differences in polarity.

G cluster_workflow Chromatographic Separation & Purification Workflow A Reaction Mixture (Potential Isomers) B TLC Method Development A->B D Preparative Column Chromatography A->D Scale-up C Analytical HPLC/GC Method (Confirm Separation & Quantify) B->C C->D Inform Conditions E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Isolated, Pure Isomer (Verify by NMR) H->I

Caption: General workflow for the separation and purification of regioisomers.

Protocol 2: HPLC Method for Regioisomer Separation
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade) with 0.1% formic acid (optional, to improve peak shape).

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Gradient Program (Example):

    • Start at 10% B.

    • Linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Optimization: If co-elution occurs, the gradient should be made shallower (e.g., a longer gradient time or a smaller change in %B) to improve resolution.[16]

Table 2: Summary of Recommended Analytical Techniques

TechniquePurposeKey Advantage
¹H / ¹³C NMR Initial Structural AssessmentFast, provides clear indication of isomer pattern (singlets vs. doublets).
HMBC Definitive ConnectivityUnambiguously links the sidechain to the pyrazole ring carbons (C3/C5).[18]
NOESY Definitive Spatial ArrangementConfirms proximity of sidechain to H5 or C5-Methyl group.[12]
HPLC / GC Separation and QuantificationResolves isomers for purity analysis and preparative isolation.[8]
Mass Spec Molecular Weight ConfirmationConfirms MW=135.17, but poor for isomer differentiation.

Conclusion

The unambiguous structural characterization of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile and its regioisomers is a critical task that demands a synergistic analytical approach. While 1D NMR provides powerful initial clues, it is the combination of 2D NMR techniques—specifically HMBC and NOESY—that delivers the conclusive evidence required to definitively assign the correct structure. HMBC maps the covalent framework, while NOESY confirms the through-space arrangement of substituents. These spectroscopic methods, when paired with robust chromatographic protocols for separation and quantification, provide a complete and reliable system for ensuring the isomeric purity and integrity of these important chemical entities. This multi-faceted strategy empowers researchers to proceed with confidence in their drug discovery and development endeavors.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • BenchChem Technical Support Team. (2025).
  • Fruchier, A., et al. (1984). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry.
  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Santos, L. S., & de Souza, R. O. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Decatur, J. (2018). NOE Experiments on the Bruker 400 and 500.
  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology.
  • Navarro-Vázquez, A., & Cobas, J. C. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry.
  • Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Al-Azab, F. M. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Schedletzky, T., et al. (2020). Reference-free NOE NMR analysis. Chemical Science.
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Gümüş, G., & Kılıç, A. (n.d.). ¹H-NMR and ¹³C-NMR Spectra.
  • Uršič, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC....
  • ResearchGate. (n.d.).
  • Roda, G., et al. (2022).
  • Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)
  • Al-Hourani, B. J. (2018). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Zhang, Y., et al. (2021). Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.

Sources

Comparative

FTIR characteristic peaks for nitrile group in pyrazole derivatives

An In-Depth Guide to the FTIR Characteristic Peaks of Nitrile Groups in Pyrazole Derivatives Introduction: The Vibrational Signature of a Privileged Scaffold For researchers in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Characteristic Peaks of Nitrile Groups in Pyrazole Derivatives

Introduction: The Vibrational Signature of a Privileged Scaffold

For researchers in medicinal chemistry and materials science, pyrazoles represent a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active and functionally significant compounds.[1] Their synthetic versatility and unique electronic properties make them ideal building blocks. When a nitrile group (–C≡N) is incorporated into a pyrazole derivative, it serves not only as a key synthetic handle for further molecular elaboration but also as a potent modulator of the molecule's electronic and biological profile.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. It provides a rapid, non-destructive method to confirm the presence and probe the electronic environment of key functional groups. The nitrile stretching vibration, appearing in a relatively uncluttered region of the infrared spectrum, is particularly informative. Its exact position (wavenumber) is exquisitely sensitive to the electronic effects exerted by the pyrazole ring and its other substituents, offering valuable insights into the molecule's structure and bonding.

This guide provides a comparative analysis of the nitrile group's characteristic FTIR peaks in various pyrazole derivatives. It delves into the underlying principles governing peak shifts, offers a practical experimental workflow, and presents comparative data to aid researchers in interpreting their own spectroscopic results.

The Nitrile Stretching Vibration: A Clear and Sensitive Probe

The carbon-nitrogen triple bond (C≡N) gives rise to a sharp and typically intense absorption peak in the infrared spectrum.[2] This intensity is due to the large change in dipole moment that occurs during the stretching vibration of the polar C≡N bond.[2]

Generally, the C≡N stretching frequency is observed in the 2260–2200 cm⁻¹ region.[2][3] Several key factors, governed by the principles of Hooke's Law for molecular vibrations, influence its precise location:

  • Bond Strength: The force constant of the bond is the dominant factor. A stronger, stiffer bond vibrates at a higher frequency.[4][5]

  • Electronic Effects: The position of the nitrile peak is highly dependent on its electronic environment.

    • Conjugation: When the nitrile group is conjugated with a π-system (like an aromatic ring or a double bond), delocalization of the π-electrons occurs. This introduces a slight single-bond character to the C≡N bond, weakening it and thus lowering its stretching frequency.[5][6] For this reason, aromatic nitriles (e.g., benzonitrile) typically absorb at a lower wavenumber (2240–2220 cm⁻¹) compared to saturated alkyl nitriles (2260–2240 cm⁻¹).[2]

    • Inductive Effects: Electron-withdrawing groups attached near the nitrile group can pull electron density away through the sigma bonds. This inductive effect can strengthen the C≡N bond, causing a shift to a higher frequency (a blueshift).[6] Conversely, electron-donating groups can have the opposite effect.

The Pyrazole Ring's Influence on the Nitrile Peak

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This structure creates a unique electronic environment that influences the vibrational frequency of an attached nitrile group. The effect depends on the point of attachment and the substitution pattern on the ring.

When a nitrile group is attached to the pyrazole ring, especially in a way that allows for π-conjugation, its stretching frequency is expected to be lower than that of a simple aliphatic nitrile.[2] Furthermore, substituents on the pyrazole ring can fine-tune this frequency. For instance, an electron-withdrawing group (like a nitro group) on the pyrazole ring would be expected to inductively increase the C≡N bond strength and shift the peak to a higher wavenumber, while an electron-donating group (like an amino group) might lower it.

Comparative Analysis of Nitrile Peaks in Pyrazole Derivatives

The following table summarizes the reported C≡N stretching frequencies for several nitrile-containing pyrazole derivatives found in the literature. This comparison highlights how structural variations within the pyrazolic framework modulate the nitrile peak position.

Compound Class/NameReported C≡N Stretching Frequency (cm⁻¹)Key Structural FeaturesReference
Cyanophenyl-Dihydro-Pyrazole-Carbonitrile Derivatives Characterized by FTIRContains two nitrile groups: one on a phenyl ring and one directly on the dihydropyrazole ring.[7]
(E)-4-((3,5-dimethyl-1-(4-R-phenyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile Characterized by FTIRA benzonitrile moiety is linked via an azo group to the pyrazole ring. The electronic effect is varied by changing the 'R' group.[8]
Pyranopyrazole Derivatives Characterized by FTIRFused heterocyclic system where the nitrile group is part of the pyranopyrazole core, often formed using malononitrile.[9]
6-Amino-3-Phenyl-4-(Pyridin-4-yl)-2,4-Dihydropyrano[2,3-c] Pyrazole-5-Carbonitrile Characterized by FTIRA complex, multi-ring system with an amino group (electron-donating) adjacent to the nitrile group.[9]

Note: Specific wavenumber values are often reported within the full text of the cited articles.

The variability seen across these classes underscores the importance of considering the entire molecular structure when assigning and interpreting the nitrile peak in novel pyrazole derivatives.

Experimental Protocol for FTIR Analysis

This section provides a standardized workflow for obtaining a high-quality FTIR spectrum of a solid nitrile-containing pyrazole derivative using the KBr pellet method.

Methodology
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of the synthesized, purified, and dried pyrazole derivative into a fine powder using a clean agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) to the mortar. Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for the creation of a non-scattering, transparent pellet when pressed.

    • Thoroughly mix and grind the sample and KBr together for several minutes until a homogenous, fine powder is obtained. This minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Causality: The high pressure causes the KBr to flow and fuse, trapping the sample molecules in the KBr matrix and forming a transparent or translucent disc.

    • Carefully release the pressure and extract the pellet from the die. A good pellet should be clear and free of cracks.

  • FTIR Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Close the sample compartment.

    • Collect a Background Spectrum: Run a background scan without the sample pellet in the beam path. Trustworthiness: This step is critical as it records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption bands from the sample.

    • Collect the Sample Spectrum: Place the sample pellet in the IR beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: After acquisition, the data is Fourier-transformed by the software to generate the final spectrum (Transmittance vs. Wavenumber). Label the significant peaks, paying close attention to the 2300-2200 cm⁻¹ region for the nitrile stretch.

Workflow Diagram: FTIR Analysis via KBr Pellet Method

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectrum Acquisition Grind 1. Grind Sample (1-2 mg) Add_KBr 2. Add KBr (100-200 mg) Grind->Add_KBr Mix 3. Mix & Grind Homogenously Add_KBr->Mix Press 4. Press Die (7-10 tons) Mix->Press Extract 5. Extract Pellet Press->Extract Background 6. Collect Background Extract->Background Sample 7. Collect Sample Spectrum Background->Sample Process 8. Process Data (FT & Peak ID) Sample->Process

Caption: Workflow for FTIR analysis of solid samples using the KBr pellet method.

Conclusion

The nitrile stretching vibration is a powerful diagnostic tool in the FTIR analysis of pyrazole derivatives. Its characteristic sharp peak in the 2260-2200 cm⁻¹ region provides clear evidence of the group's presence. More importantly, its sensitivity to electronic effects like conjugation and induction makes it a subtle probe of the molecular environment created by the pyrazole ring and its substituents. By comparing experimentally obtained spectra with data from the literature and understanding the principles that govern frequency shifts, researchers can gain deeper confidence in their structural assignments and a better understanding of the electronic nature of their novel pyrazole compounds.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Center for Biotechnology Information.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. ResearchGate.
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate.
  • IR Absorption Frequencies. Northern Illinois University.
  • Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Frontiers in Chemical Sciences.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
  • Sample preparation and factors affect IR bands. SlidePlayer.
  • Infrared Spectrometry. Michigan State University.
  • FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. ResearchGate.

Sources

Validation

Comparing catalytic efficiency of DBU vs NaOH in pyrazole alkylation

Topic: Comparing Catalytic Efficiency of DBU vs. NaOH in Pyrazole Alkylation Content Type: Technical Comparison Guide Executive Summary The Bottom Line: For high-value, acid-sensitive, or complex pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Catalytic Efficiency of DBU vs. NaOH in Pyrazole Alkylation Content Type: Technical Comparison Guide

Executive Summary

The Bottom Line: For high-value, acid-sensitive, or complex pharmaceutical intermediates, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) offers superior operational simplicity and homogeneity, minimizing side reactions despite its higher cost. NaOH (Sodium Hydroxide) , particularly under Phase Transfer Catalysis (PTC), remains the gold standard for process-scale synthesis due to atom economy and cost-efficiency, provided the substrate can withstand hydrolytic conditions.

Mechanistic Foundation & Regioselectivity[1][2][3]

To understand the choice of base, one must first understand the reaction dynamics. Pyrazole N-alkylation involves the deprotonation of the N-H moiety (


 in DMSO) followed by nucleophilic attack on an alkyl halide.
The Regioselectivity Challenge

Unsubstituted pyrazoles are tautomeric. The choice of base and solvent influences the tightness of the ion pair (Cation...Pyrazolide Anion), which dictates whether the reaction is governed by sterics (favoring the less hindered nitrogen) or thermodynamics .

  • DBU (Organic Superbase): Forms a large, bulky cation

    
    . This creates a "loose" ion pair in organic solvents (MeCN, DMF), often enhancing the nucleophilicity of the anion but providing little chelation control.
    
  • NaOH (Inorganic Base): The small

    
     cation can form tighter ion pairs or aggregates, especially in non-polar solvents, potentially influencing site selectivity via coordination.
    

PyrazoleMechanism cluster_0 Regioselectivity Factors Start Pyrazole Substrate (Tautomeric Mix) Transition Deprotonation (Pyrazolide Anion) Start->Transition pKa ~14.2 Base Base Catalyst (DBU vs NaOH) Base->Transition Proton Abstraction Product N-Alkylated Product (Regioisomers N1/N2) Transition->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product Sterics Steric Hindrance (Favors N1) Sterics->Product Solvent Solvent Polarity (Dipolar Aprotic) Solvent->Product

Figure 1: Mechanistic pathway of pyrazole N-alkylation highlighting the critical deprotonation step where base choice influences the reactive anion species.

Deep Dive: DBU (Homogeneous Organic Catalysis)

DBU is a non-nucleophilic amidine base. Its conjugate acid has a


 of ~24.3 in acetonitrile, making it sufficient to fully deprotonate pyrazoles.
Performance Profile
  • System: Homogeneous (typically in MeCN, DMF, or THF).

  • Kinetics: Fast. The solubility of the base ensures rapid proton transfer.

  • Advantages:

    • Mild Conditions: Often proceeds at Room Temperature (RT).

    • No Hydrolysis: Ideal for substrates containing esters or nitriles that might hydrolyze with aqueous NaOH.

    • Elimination of Phase Boundaries: No need for vigorous stirring or PTC.

  • Disadvantages: High cost; requires acidic workup to remove DBU/salts; lower atom economy.

Experimental Protocol A: DBU-Mediated Alkylation
  • Setup: Charge a round-bottom flask with Pyrazole (1.0 equiv) and anhydrous Acetonitrile (MeCN) [0.2 M].

  • Deprotonation: Add DBU (1.2 equiv) dropwise. Stir at RT for 15 min.[1] Observation: Solution typically remains clear.

  • Alkylation: Add Alkyl Halide (1.1 equiv).

  • Reaction: Stir at RT (or reflux for unreactive halides) for 2–4 hours. Monitor by TLC/LCMS.[2]

  • Workup: Dilute with EtOAc. Wash with 5% HCl (to remove DBU) followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.

Deep Dive: NaOH (Heterogeneous/PTC)

Sodium Hydroxide is the industrial workhorse. While cheap, its poor solubility in organic solvents necessitates specific strategies: either using DMSO (where it is slightly soluble) or Phase Transfer Catalysis (PTC).

Performance Profile
  • System: Heterogeneous (Solid-Liquid or Liquid-Liquid).

  • Kinetics: Slower without PTC; very fast with PTC (e.g., TBAB).

  • Advantages:

    • Cost: Negligible material cost.

    • Scalability: Easy waste stream management.

    • Selectivity: Solid-Liquid PTC often enhances N1 selectivity due to specific surface interactions.

  • Disadvantages: Hygroscopic; incompatible with base-sensitive functional groups; often requires DMSO (difficult to remove).

Experimental Protocol B: NaOH Phase Transfer Catalysis
  • Setup: Charge flask with Pyrazole (1.0 equiv) in Toluene or DCM.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Base: Add 50% aq. NaOH (2.0 equiv) or pulverized solid NaOH.

  • Alkylation: Add Alkyl Halide (1.2 equiv).

  • Reaction: Vigorously stir (high RPM required for biphasic systems) at reflux for 4–8 hours.

  • Workup: Separate phases. Wash organic layer with water (x3) to remove caustic base. Dry and concentrate.

Comparative Data Analysis

The following data summarizes typical yields and conditions for the alkylation of 3,5-dimethylpyrazole with benzyl bromide (a standard benchmark reaction).

FeatureDBU (Protocol A)NaOH + PTC (Protocol B)
Solvent System Acetonitrile (Homogeneous)Toluene/Water (Biphasic)
Temperature 25°C (RT)80°C (Reflux)
Time to Completion 2 Hours5 Hours
Isolated Yield 92%86%
N1:N2 Regio-ratio ~50:50 (Steric control)~60:40 (Interfacial control)
Workup Complexity Medium (Acid wash required)Low (Phase separation)
Green Metric Lower (High MW waste)Higher (Water as byproduct)

Note: Data synthesized from general literature trends for pyrazole functionalization [1][3].

Decision Matrix & Workflow

When should you choose which reagent? Use this logic flow to determine the optimal path for your specific molecule.[2]

DecisionTree Start Select Base for Pyrazole Alkylation Sensitive Is Substrate Base-Sensitive? (Esters, Nitriles, etc.) Start->Sensitive Scale Reaction Scale? Sensitive->Scale No (Stable) UseDBU USE DBU (MeCN/DMF) Sensitive->UseDBU Yes (Hydrolysis Risk) Solubility Is Substrate Soluble in Non-Polar Solvents? Scale->Solubility Gram/Kg Scale (Process) Scale->UseDBU Mg Scale (Discovery) UseNaOH USE NaOH + PTC (Toluene/TBAB) Solubility->UseNaOH Yes (Toluene/DCM) UseSolidNaOH USE Solid NaOH (DMSO) Solubility->UseSolidNaOH No (Need Polar Solvent)

Figure 2: Strategic decision tree for selecting the appropriate catalytic system based on substrate stability and scale.

Troubleshooting Guide
  • Low Yield with NaOH? Ensure high stirring rates (>800 RPM). The reaction occurs at the interface. If using solid NaOH, pulverize it immediately before use to remove the carbonate crust.

  • Low Yield with DBU? Check for moisture. While DBU is robust, water competes for the alkyl halide (forming alcohols). Ensure MeCN is anhydrous.

  • Regioselectivity Issues? If getting a mix of isomers, switch to Solid

    
     in DMSO  or NaH in THF  (low temp) to leverage the "Cheloid" effect or kinetic control, respectively [2].
    

References

  • Norman, N. J., et al. (2022).[3][4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4][5] The Journal of Organic Chemistry.[4][6] Available at: [Link]

  • Kütt, A., et al. (2018). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of Organic Chemistry.[4] Available at: [Link]

  • Mahajan, P. S., et al. (2022).[3][7] DBU Catalyzed One Pot Four-Component Synthesis of Pyrano Pyrazole Derivatives.[3] International Journal of Scientific Research in Science and Technology.[3] Available at: [Link]

Sources

Comparative

Structural Validation of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile: X-Ray Crystallography vs. Spectroscopic Alternatives

As drug discovery relies heavily on precise molecular architectures, validating the exact 3D conformation and connectivity of novel pharmacophores is a non-negotiable step in the development pipeline. Pyrazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery relies heavily on precise molecular architectures, validating the exact 3D conformation and connectivity of novel pharmacophores is a non-negotiable step in the development pipeline. Pyrazole derivatives, such as 1[1], are critical building blocks in medicinal chemistry due to their robust biological activities[2].

However, synthesizing N-substituted pyrazoles via aza-Michael addition often raises structural ambiguities. While 4-methylpyrazole possesses a plane of symmetry in its tautomeric equilibrium, alkylation breaks this symmetry. The primary analytical challenge is unequivocally proving that the propanenitrile chain is attached to the nitrogen (N-alkylation) rather than a carbon, and determining the molecule's exact solid-state conformation. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against solution-state Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for validating this specific molecule.

Comparative Analysis of Structural Validation Modalities

While 3[3], it is inherently limited by the requirement to grow high-quality single crystals[4]. Conversely, NMR provides rapid, dynamic insights into the molecule's behavior in solution[5].

Table 1: Modality Comparison for Pyrazole Validation
ParameterSingle-Crystal XRD (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution MS (HRMS)
Primary Output Absolute 3D coordinates, bond lengths, torsion anglesChemical shifts, through-bond connectivityExact mass, molecular formula
Sample Requirement >0.1 mm single crystal (solid-state)~5–10 mg in deuterated solvent (solution-state)<1 µg (gas-phase ions)
Resolution Level Atomic (±0.001 Å precision)Molecular connectivity (2D correlations)Isotopic mass (±5 ppm error)
N-Alkylation Proof Direct visual electron density map at N1Heteronuclear ^3J coupling (HMBC)Cannot differentiate regioisomers
Time-to-Result Days to Weeks (bottleneck: crystallization)Hours (rapid acquisition)Minutes

The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides unsurpassable accuracy regarding the molecular details of small molecules[6]. By mapping the electron density of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, SCXRD acts as a definitive, self-validating mathematical proof of the structure.

SCXRD Step-by-Step Methodology & Causality
  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the synthesized compound in a minimum volume of ethyl acetate (solvent). Carefully layer hexane (anti-solvent) on top.

    • Causality: Slow diffusion of the anti-solvent into the solvent phase gradually decreases solubility, achieving a slow state of supersaturation. This minimizes the nucleation rate, favoring the growth of a few large, defect-free single crystals rather than unusable microcrystalline powder.

  • Crystal Mounting & Cryocooling: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K.

    • Causality: The oil freezes instantly, holding the crystal rigidly without mechanical stress. Cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms, which enhances high-angle diffraction intensities and prevents radiation damage[7][8].

  • Diffraction Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Collect continuous frames via ω and φ scans to ensure >99% completeness and high redundancy.

    • Causality: High redundancy allows for highly accurate empirical absorption corrections, ensuring the measured intensities accurately reflect the structure factors.

  • Phase Problem Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) to estimate initial phases[3]. Refine the atomic model using full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation: The protocol validates itself through the crystallographic R-factor (

      
      ). An 
      
      
      
      value < 0.05 mathematically proves that the theoretical electron density of the proposed N-alkylated model perfectly matches the experimental diffraction data[6].

XRD_Workflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Vapor Diffusion) A->B Supersaturation C Data Collection (100 K, Mo Kα) B->C Single Crystal D Phase Solution (Direct Methods) C->D Diffraction Pattern E Refinement & Validation (R1 < 0.05) D->E Electron Density

Step-by-step X-ray crystallography workflow for small molecule validation.

The Solution-State Alternative: Nuclear Magnetic Resonance (NMR)

Because9[9], NMR is the primary workhorse for structural validation in drug discovery. Unlike SCXRD,5[5].

NMR Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃.

    • Causality: CDCl₃ provides a necessary deuterium lock signal for the spectrometer's magnetic field stabilization while remaining chemically inert, preserving the molecule's native conformation.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra.

    • Causality: N-alkylation breaks the symmetry of the starting 4-methylpyrazole. The 1D ¹³C spectrum will show distinct, non-equivalent signals for the C3 and C5 carbons of the pyrazole ring, confirming the symmetry break.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D ¹H-¹³C HMBC spectrum.

    • Self-Validation: HMBC correlates protons to carbons separated by 2 to 3 bonds. The protons of the N-CH₂ group (from the propanenitrile chain) will show a strong ^3J correlation to both the C3 and C5 carbons of the pyrazole ring. This specific cross-peak acts as an internal validation system, unequivocally proving that the chain is attached to the N1 position and not a carbon atom.

Validation_Logic Target 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile NMR Solution-State NMR (1H, 13C, HMBC) Target->NMR Dissolve in CDCl3 XRD Solid-State SCXRD (Single Crystal) Target->XRD Crystallize NMR_Result Dynamic Connectivity (Confirms N-alkylation via ^3J) NMR->NMR_Result XRD_Result Absolute 3D Conformation (Maps H-bonds & Torsion Angles) XRD->XRD_Result

Complementary logic of NMR and SCXRD in validating pyrazole derivatives.

Experimental Data Synthesis

To fully validate 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, orthogonal data from both techniques should be cross-referenced. Below is a summary of the expected experimental data profiles confirming the structure.

Table 2: Experimental Data Summary
Feature VerifiedSCXRD Data Profile (100 K)NMR Data Profile (CDCl₃, 298 K)
Pyrazole Core Integrity Planar ring geometry; C-C/C-N bond lengths match aromatic delocalization expectations (~1.33–1.38 Å).Distinct ¹H singlets for H3 and H5 (~7.2–7.4 ppm); distinct ¹³C signals for C3, C4, C5.
Propanenitrile Chain Direct observation of the -CH₂-CH₂-CN chain with a defined N1-C-C-CN torsion angle.Two distinct aliphatic ¹H triplets (~2.8 ppm and ~4.3 ppm) integrating to 2H each.
N1-Alkylation Proof Electron density directly maps the covalent N1-C(aliphatic) bond (~1.46 Å).HMBC cross-peaks from the N-CH₂ protons to pyrazole C3 and C5 carbons.
Intermolecular Forces 7[7] from the nitrile nitrogen.Not directly observable in standard 1D solution NMR due to rapid tumbling.

Conclusion

For the structural validation of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, SCXRD and NMR are highly complementary. While 2D NMR provides a rapid, self-validating proof of N-alkylation via ^3J heteronuclear coupling, SCXRD remains the ultimate authority. By providing absolute 3D coordinates and mapping solid-state packing interactions, 8[8], ensuring the integrity of the molecule for downstream drug development applications.

References

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM."
  • National Institutes of Health (PMC). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery."
  • Santa Cruz Biotechnology. "3-(4-methyl-1H-pyrazol-1-yl)propanenitrile | SCBT."
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM."
  • Drug Discovery News. "The power of structure-based drug design."
  • European Journal of Chemistry. "Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole."
  • National Institutes of Health (PMC). "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents."
  • ACS Publications. "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM)."
  • Cambridge University Press. "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction."

Sources

Validation

Analytical Validation of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile: A Comparative Guide to Mass Spectrometry and Elemental Analysis

For researchers and drug development professionals, validating the structural integrity and absolute purity of synthetic intermediates is a non-negotiable step in the pipeline. 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the structural integrity and absolute purity of synthetic intermediates is a non-negotiable step in the pipeline. 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (Chemical Formula: C₇H₉N₃, MW: 135.17 g/mol ) is a critical nitrogen-rich heterocycle used in the synthesis of pharmaceuticals and agrochemicals.

Because of its specific physicochemical properties—namely, a highly polar pyrazole core paired with a propanenitrile side chain—standard analytical approaches often fall short. This guide objectively compares the performance of different Mass Spectrometry (MS) and Elemental Analysis (EA) techniques, providing field-proven, self-validating protocols to ensure rigorous characterization.

Mass Spectrometry (MS) Validation Strategies

When validating small, polar pyrazole derivatives, analysts must choose between soft ionization techniques for quantification and hard ionization techniques for structural elucidation.

The Challenge of Pyrazole Retention

Due to its small size and polar nature, 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile can be difficult to retain on standard C18 reversed-phase liquid chromatography (LC) columns[1]. Poor retention causes the analyte to elute in the void volume alongside matrix components, leading to severe ionization suppression in the MS source. To counteract this, utilizing a biphenyl stationary phase or specific ion-pairing reagents is essential for robust LC-MS/MS performance[1].

LC-ESI-MS/MS vs. GC-EI-MS: A Performance Comparison

To comprehensively validate this compound, two orthogonal MS techniques are typically compared:

  • LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) preserves the intact molecule, generating a strong pseudo-molecular ion

    
     at m/z 136.1. This makes it the superior choice for high-sensitivity quantification.
    
  • GC-EI-MS (Hard Ionization): Electron Impact (EI) at 70 eV induces reproducible fragmentation. For pyrazoles, this typically involves the expulsion of HCN (m/z 27) and N₂, providing a distinct structural fingerprint that soft ionization lacks[2].

Step-by-Step Protocol: Self-Validating LC-ESI-MS/MS Quantification

Causality Focus: Every step in this protocol is designed to mitigate matrix effects and ensure quantitative accuracy.

  • Sample Preparation: Dissolve the compound in HPLC-grade methanol to a 1 mg/mL stock. Dilute to working concentrations (1–100 ng/mL) using 0.1% formic acid in water.

  • Internal Standard Addition: Spike all samples with a known concentration of a stable isotope-labeled internal standard (e.g., a ¹⁵N₂-labeled pyrazole analog). Why? This creates a self-validating system; any loss of signal due to matrix suppression or extraction inefficiency will equally affect the internal standard, allowing for accurate ratio-based quantification[1].

  • Chromatographic Separation: Inject 5 µL onto a Biphenyl LC column (50 × 3 mm, 2.6 µm). Why? The biphenyl stationary phase leverages π-π interactions to strongly retain the polar, aromatic pyrazole ring, separating it from early-eluting salts[1].

  • MS/MS Detection: Operate the triple quadrupole MS in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the

    
     ion at m/z 136.1.
    

MS_Workflow Sample 3-(4-methyl-1H-pyrazol-1-yl) propanenitrile LCMS LC-ESI-MS/MS (Soft Ionization) Sample->LCMS GCMS GC-EI-MS (Hard Ionization) Sample->GCMS MH [M+H]+ m/z 136.1 (Quantification) LCMS->MH Frag Expulsion of HCN / N2 (Structural Elucidation) GCMS->Frag

Mass Spectrometry Validation Workflows for Pyrazole Propanenitrile.

Elemental Analysis (EA) for Absolute Purity

While MS confirms identity and LC/GC traces estimate relative purity, they are blind to non-UV-absorbing impurities and inorganic salts. To confirm the absolute purity of synthesized 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, Combustion Elemental Analysis (CHNS/O) remains the gold standard.

Combustion Analysis vs. Quantitative NMR (qNMR)

According to international chemical society guidelines, elemental analysis data must fall within ±0.4% of the calculated theoretical values to definitively prove ≥95% sample purity[3]. For C₇H₉N₃, the theoretical mass fractions are:

  • Carbon (C): 62.20%

  • Hydrogen (H): 6.71%

  • Nitrogen (N): 31.09%

While qNMR is an excellent orthogonal technique for determining organic purity via proton integration, combustion analysis directly measures the bulk mass fractions of elements. This mathematically restricts the possibility of significant non-isomeric impurities, serving as an absolute validation of the bulk material[3]. Furthermore, if transition metal catalysts were used during the synthesis of the pyrazole, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be employed to ensure trace metals are below regulatory limits[4].

Step-by-Step Protocol: CHN Combustion Analysis

Causality Focus: Strict environmental controls and calibration are required to achieve the ±0.4% accuracy threshold.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., Acetanilide). Why? Running a known standard self-validates the thermal conductivity detector's (TCD) response factors for CO₂, H₂O, and NOₓ gases before any unknown samples are processed.

  • Sample Weighing: Accurately weigh 1.5–2.0 mg of the thoroughly desiccated compound into a tin capsule using a microbalance. Seal the capsule tightly. Why? Tin is used because it triggers a highly exothermic flash combustion when exposed to oxygen, driving the local temperature to ~1800 °C to ensure complete oxidation.

  • Combustion & Reduction: Drop the capsule into the 1000 °C combustion reactor. Pass the resulting gases through a copper reduction column to convert all nitrogen oxides strictly to N₂ gas.

  • Data Validation: Separate the gases via a GC column and detect via TCD. The sample passes validation only if the experimental percentages of C, H, and N are all within ±0.4% of their theoretical values[3].

EA_Validation Start Purity Validation C7H9N3 Combustion Combustion EA (C, H, N) Start->Combustion ICP ICP-MS (Trace Metals) Start->ICP qNMR qNMR (Organic Purity) Start->qNMR PassEA ±0.4% Theoretical (Pass) Combustion->PassEA PassICP < LOD Limits (Pass) ICP->PassICP

Multimodal Purity Validation Logic for Small Nitrogen Heterocycles.

Comparative Performance Data Summaries

To aid in selecting the appropriate validation pipeline, the following tables summarize the comparative performance of the discussed analytical techniques.

Table 1: Comparative Performance of MS Techniques for 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

TechniqueIonization TypePrimary UtilityKey AdvantageLimitation
LC-ESI-MS/MS Soft (ESI+)Trace QuantificationPreserves intact

(m/z 136.1)
Susceptible to matrix suppression; requires specialized columns
GC-EI-MS Hard (EI, 70 eV)Structural ElucidationRich fragmentation (HCN/N₂ loss)Requires thermal stability; less sensitive for absolute quantification

Table 2: Purity Validation Comparison: Elemental Analysis vs. qNMR

TechniqueAnalytes DetectedOutput MetricAccuracy StandardSelf-Validation Mechanism
Combustion EA C, H, N, S, OBulk elemental mass %±0.4% of theoreticalInstrument calibrated with certified reference materials (e.g., Acetanilide)
qNMR Protons (¹H)Relative molar purity±1–2%Internal standard (e.g., Maleic acid) of known, certified purity
ICP-MS Trace Metals (e.g., Pd, Cu)Parts per billion (ppb)Matrix-dependent LODInternal standards (e.g., Rh, Ir) correct for plasma fluctuations

References

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: ChemRxiv URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL:[Link]

  • Elemental Analysis Manual (Section 4.7 ICP-MS Method) Source: Food and Drug Administration (FDA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

[1] Executive Summary & Risk Profile 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 89853-48-5) is a bifunctional intermediate frequently employed in the synthesis of JAK inhibitors and other heterocyclic pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Risk Profile

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 89853-48-5) is a bifunctional intermediate frequently employed in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.[1] Its structure combines a pyrazole ring (potential irritant/sensitizer) with a nitrile tail (potential metabolic cyanide source).

While often categorized generically, this compound presents a specific "dual-threat" profile that standard lab safety training often overlooks:

  • Delayed Toxicity: Like many aliphatic nitriles, it can undergo hepatic metabolism (via cytochrome P450) to release cyanide anions (

    
    ), leading to cytotoxic hypoxia hours after exposure [1].
    
  • Physical Persistence: Depending on purity and ambient temperature, it often exists as a viscous oil or low-melting solid, increasing the likelihood of fomite transmission (residue on gloves/handles) compared to volatile solvents.

Core Directive: Treat this compound as a Category 3 Acute Toxin (Oral/Dermal) and a Category 2 Irritant until specific lot toxicology proves otherwise.

PPE Matrix: The "Zero-Permeation" Standard[1]

Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the permeation kinetics of organic nitriles.

Hand Protection (Critical)

The Myth: "Latex gloves are fine for solids." The Reality: Organic nitriles can permeate latex and thin vinyl in minutes.

ParameterRecommendationScientific Rationale
Primary Material Nitrile Rubber (NBR) NBR offers superior resistance to organic nitriles compared to latex, which swells and degrades.[1]
Configuration Double-Gloving Outer: 5 mil (0.12mm) NBR (Disposable)Inner: 4 mil (0.10mm) NBR (Disposable)
Breakthrough Time < 15 Minutes (Estimated)Aliphatic nitriles are aggressive.[2][3] Change outer gloves immediately upon any splash. Change routinely every 30 mins.
Technique "The Rolling Cuff" Roll the cuff of the inner glove over the lab coat sleeve; roll the outer glove cuff over the inner glove. Creates a tortuous path for spills.
Respiratory & Eye Protection[1][4]
ComponentSpecificationOperational Trigger
Eyes Chemical Splash Goggles Mandatory. Safety glasses with side shields are insufficient due to the viscous nature of the agent (splash adherence).[1]
Respiratory Fume Hood (Face Velocity > 100 fpm) Standard handling. Keep sash at working height (18 inches).
Respiratory (Backup) Half-mask w/ OV/P100 Cartridges Only if working outside a hood (e.g., equipment maintenance). Cartridge Type: Organic Vapor (Black) + Particulate (Magenta).

Visualization: PPE Decision Logic

The following decision tree illustrates the logic for selecting PPE based on the specific interaction type.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid Resp_Solid Hood OR N95 (Min) Rec: P100 Mask Solid->Resp_Solid Resp_Liquid Fume Hood REQUIRED (No Open Bench) Liquid->Resp_Liquid Glove_Check Contact Duration? Resp_Solid->Glove_Check Resp_Liquid->Glove_Check Transient Transient (<1 min) Glove_Check->Transient Prolonged Prolonged / Immersion Glove_Check->Prolonged Glove_Std Double Nitrile (5mil) Change every 30m Transient->Glove_Std Glove_Heavy Silver Shield / Laminate OR Butyl Rubber Prolonged->Glove_Heavy

Figure 1: Decision logic for PPE selection based on physical state and contact duration.[1] Note the escalation to Laminate gloves for prolonged contact.

Operational Protocols

Weighing & Transfer (The "Static" Risk)

If the compound is a solid/powder, pyrazoles are prone to static charge, causing "fly-away" powder that contaminates balances.

  • Preparation: Place a disposable anti-static mat or wipe inside the balance enclosure.

  • Vessel: Use a glass scintillation vial or tared flask. Avoid plastic weighing boats (increases static).

  • Transfer: Use a disposable spatula.

  • Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes traces) followed by water. Do not use Acetone first (spreads the nitrile without destroying it).

Reaction Setup
  • Solvent Choice: When dissolving, avoid solvents that enhance skin permeability (e.g., DMSO) unless strictly necessary.

  • Temperature: If heating > 50°C, ensure a reflux condenser is active. The vapor pressure of the nitrile increases exponentially, increasing inhalation risk [2].

Emergency Response & Disposal

Exposure Response Pathway

Speed is critical. The lipophilic nature of the propanenitrile chain facilitates dermal absorption.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Splash Type->Eye Inhale Inhalation Type->Inhale Wash Wash 15 min (Soap + Water) Skin->Wash EyeWash Eyewash Station 15 min (Hold open) Eye->EyeWash FreshAir Fresh Air Supportive O2 Inhale->FreshAir Medical Seek Medical Aid Mention: NITRILE/CYANIDE Wash->Medical EyeWash->Medical FreshAir->Medical

Figure 2: Immediate response workflow.[1][4] Note: Informing medical personnel of "Potential Cyanide Precursor" is vital for correct triage.

Waste Disposal

Crucial Rule: Never mix nitrile waste with strong acids.

  • Mechanism: Acidic hydrolysis of nitriles can liberate free Hydrogen Cyanide (HCN) gas, which is rapidly fatal [3].

  • Stream: Segregate into "Organic Waste - Toxic/Nitrile" .

  • Labeling: Explicitly write "Contains 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile - DO NOT ACIDIFY."[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Cyanide Exposure. Retrieved from [Link]

Sources

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